4-(Ethoxycarbonyl)oxane-4-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethoxycarbonyloxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-2-14-8(12)9(7(10)11)3-5-13-6-4-9/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGIBQXQMRNWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108630-68-8 | |
| Record name | 4-(ethoxycarbonyl)oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Ethoxycarbonyl)oxane-4-carboxylic acid: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the Oxane Scaffold
The oxane (tetrahydropyran) motif is a privileged heterocyclic system frequently incorporated into a diverse array of biologically active molecules and natural products. Its presence can significantly influence a compound's physicochemical properties, including solubility, metabolic stability, and target engagement. This guide focuses on a specific, geminally disubstituted derivative, 4-(Ethoxycarbonyl)oxane-4-carboxylic acid , a molecule of interest for medicinal chemists and drug discovery programs. The strategic placement of both an ester and a carboxylic acid on the same carbon atom within the oxane ring presents a unique combination of functionalities that can be exploited for further chemical modification and to fine-tune drug-like properties. This document provides a comprehensive overview of its physicochemical characteristics, a proposed synthetic route with detailed protocols, and a thorough analytical characterization based on established spectroscopic principles.
I. Synthetic Pathway: Accessing this compound
The most logical and efficient synthetic route to this compound involves the selective monohydrolysis of a symmetric diester precursor, diethyl tetrahydropyran-4,4-dicarboxylate. This approach is predicated on the differential reactivity of the two ester groups under controlled basic conditions.
Synthesis Workflow
Caption: Proposed two-step synthesis of the target molecule.
The synthesis commences with a cyclization reaction between diethyl malonate and bis(2-chloroethyl) ether to form the key intermediate, diethyl tetrahydropyran-4,4-dicarboxylate[1]. This is followed by a selective monohydrolysis, a reaction known to be effective for geminal diesters, to yield the desired product[2][3][4].
Experimental Protocol: Synthesis and Purification
Materials:
-
Diethyl malonate
-
Bis(2-chloroethyl) ether
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate [1]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N,N-dimethylformamide (DMF), diethyl malonate, bis(2-chloroethyl) ether, potassium carbonate, and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Heat the reaction mixture to reflux and monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield diethyl tetrahydropyran-4,4-dicarboxylate as a colorless oil.
Step 2: Selective Monohydrolysis to this compound [2][3][4]
-
Dissolve the purified diethyl tetrahydropyran-4,4-dicarboxylate in tetrahydrofuran (THF) in a flask and cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.0-1.2 equivalents) dropwise with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the formation of the mono-acid and minimize the formation of the di-acid. The reaction is typically complete within 30-60 minutes[2].
-
Once the desired conversion is achieved, quench the reaction by adding cold, dilute hydrochloric acid until the pH is acidic (pH 2-3).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. The addition of a small amount of triethylamine to the eluent may be necessary to prevent tailing of the acidic product on the silica gel[5].
II. Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following properties are a combination of data from its PubChem entry and predictions based on the properties of analogous compounds.
| Property | Value/Prediction | Source/Basis |
| Molecular Formula | C₉H₁₄O₅ | PubChem |
| Molecular Weight | 202.21 g/mol | PubChem |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | Not available | |
| Physical State | Predicted to be a solid at room temperature. | Based on the melting point of the parent acid, tetrahydropyran-4-carboxylic acid (87-91°C). |
| Melting Point | Predicted to be in the range of 70-100°C. | The presence of the ester group may slightly lower the melting point compared to the parent dicarboxylic acid. |
| Boiling Point | > 200°C (decomposes) | Carboxylic acids with this molecular weight often have high boiling points and may decompose before boiling at atmospheric pressure. |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and THF. Limited solubility in water and nonpolar solvents like hexanes. | The carboxylic acid and ester groups impart polarity, while the hydrocarbon portion limits water solubility[6][7]. |
| pKa | Predicted to be in the range of 4.0-5.0. | Similar to other aliphatic carboxylic acids. Computational prediction tools can provide a more precise estimate[8][9]. |
| LogP | Predicted to be in the range of 0.5-1.5. | This value is an estimate of the compound's lipophilicity and can be calculated using computational models[10][11][12]. |
III. Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. The following are the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃):
-
δ 10-12 ppm (s, 1H): A broad singlet characteristic of the carboxylic acid proton (-COOH ).
-
δ 4.25 ppm (q, J = 7.1 Hz, 2H): A quartet corresponding to the methylene protons of the ethyl ester (-O-CH₂ -CH₃).
-
δ 3.8-4.0 ppm (m, 4H): A multiplet arising from the four protons on the carbons adjacent to the ring oxygen (-CH₂ -O-CH₂ -).
-
δ 2.0-2.2 ppm (m, 4H): A multiplet from the four protons on the other two carbons of the oxane ring.
-
δ 1.25 ppm (t, J = 7.1 Hz, 3H): A triplet from the methyl protons of the ethyl ester (-O-CH₂-CH₃ ).
13C NMR (100 MHz, CDCl₃):
-
δ 175-180 ppm: The carbonyl carbon of the carboxylic acid (-C OOH).
-
δ 170-175 ppm: The carbonyl carbon of the ethyl ester (-C OOCH₂CH₃).
-
δ 65-70 ppm: The carbons of the oxane ring adjacent to the oxygen (-C H₂-O-C H₂-).
-
δ 61-63 ppm: The methylene carbon of the ethyl ester (-O-C H₂-CH₃).
-
δ 50-55 ppm: The quaternary carbon at the 4-position of the oxane ring.
-
δ 30-35 ppm: The other two carbons of the oxane ring.
-
δ 14-15 ppm: The methyl carbon of the ethyl ester (-O-CH₂-C H₃).
Infrared (IR) Spectroscopy
-
3300-2500 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid[9][13][14][15].
-
1735-1750 cm⁻¹ (strong, sharp): The C=O stretching vibration of the ethyl ester[16][17][18].
-
1700-1725 cm⁻¹ (strong, sharp): The C=O stretching vibration of the carboxylic acid[9][13][14][15].
-
1300-1000 cm⁻¹ (strong): Multiple strong bands corresponding to the C-O stretching vibrations of the ester and the ether linkages in the oxane ring[16][17].
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 202 may be weak or absent. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, M-45), the carboxylic acid group (-COOH, M-45), and potentially cleavage of the oxane ring[19][20][21].
-
Electrospray Ionization (ESI-MS): In negative ion mode, a prominent peak at m/z 201 ([M-H]⁻) would be expected. In positive ion mode, adducts such as [M+H]⁺ at m/z 203 and [M+Na]⁺ at m/z 225 would likely be observed.
IV. Stability and Handling
While tetrahydropyran rings are generally stable, carboxylic acids with nearby heteroatoms can sometimes exhibit instability. Although not an oxetane, the principles of potential ring-opening or rearrangement reactions should be considered, especially under harsh acidic or basic conditions or upon heating. It is recommended to store this compound in a cool, dry place. For long-term storage, an inert atmosphere may be beneficial.
V. Potential Applications in Drug Discovery
The geminal dicarbofunctional nature of this compound makes it a versatile building block. The carboxylic acid can be used for amide bond formation, allowing for the attachment of various pharmacophores, while the ester provides a handle for further synthetic transformations or can act as a prodrug moiety. The oxane ring itself can improve aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogs.
VI. Conclusion
This compound is a valuable synthetic intermediate with promising applications in medicinal chemistry. This guide provides a comprehensive overview of its predicted physicochemical properties, a detailed synthetic protocol, and expected analytical data. The provided methodologies and data will aid researchers in the synthesis, purification, and characterization of this compound, facilitating its use in the development of novel therapeutics.
References
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Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem.2000 , 65 (18), 5834–5836. [Link]
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Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research2018 , 4 (1), 27-39. [Link]
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Niwayama, S. Practical selective monohydrolysis of bulky symmetric diesters. Tetrahedron Lett.2018 , 59 (1), 60-63. [Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Request PDF. [Link]
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Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. ResearchGate. [Link]
- Preparation of tetrahydropyran-4-carboxylic acid and its esters.
- Mono esters of dicarboxylic acids, their preparation and use.
- Synthesis of half esters.
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
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Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. NIH. [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]
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Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. PMC - NIH. [Link]
- Process for the separation of dicarboxylic acids.
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
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Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Elsevier. [Link]
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Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. [Link]
-
Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. PubMed. [Link]
-
Running Rowan's pKa Prediction Workflow. YouTube. [Link]
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Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. ResearchGate. [Link]
-
Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
-
Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. [Link]
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Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Europe PMC. [Link]
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Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]
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IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]
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Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. [Link]
-
TMSCl Promoted Direct Conversion of Cyclic Anhydrides to (Un)Symmetric-Diesters/Amide Esters. PubMed. [Link]
-
Carboxybetaine and Carboxybetaine Ester Derivatives of Tetra(dodecyloxyphenyl)-calix[22]resorcinarene: Synthesis, Self-Assembly and In Vitro Toxicity. ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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pKa predictions for arsonic acid derivatives. ChemRxiv. [Link]
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Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. MDPI. [Link]
-
Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates. Arkivoc. [Link]
-
Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. [Link]
-
Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. ResearchGate. [Link]
-
In silico evaluation of logD7.4 and comparison with other prediction methods. Nan Xiao. [Link]
-
How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. PubMed. [Link]
-
Interpreting an Infra-red Spectrum. Chemguide. [Link]
-
GCMS Section 6.14. Whitman College. [Link]
-
Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational. ChemRxiv. [Link]
-
SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. Texas Tech University. [Link]
-
Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. Chemistry Europe. [Link]
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"4-(Ethoxycarbonyl)oxane-4-carboxylic acid" CAS number 108630-68-8
CAS Number: 108630-68-8 Synonyms: Monoethyl tetrahydropyran-4,4-dicarboxylate; 4-Carboxytetrahydropyran-4-carboxylic acid ethyl ester.
Executive Summary: The "Gem-Disubstituted" Bridge
In the landscape of modern medicinal chemistry, 4-(Ethoxycarbonyl)oxane-4-carboxylic acid represents a critical "desymmetrized" building block. Unlike its symmetrical diester precursor, this molecule possesses two distinct reactive handles: a free carboxylic acid and an ethyl ester.
This duality allows for orthogonal functionalization, making it an indispensable scaffold for synthesizing gem-disubstituted amino acids , spirocyclic hydantoins , and peptidomimetics . Its tetrahydropyran (THP) core serves as a superior bioisostere for cyclohexane, offering lower lipophilicity (LogP) and improved metabolic stability while maintaining precise conformational control via the gem-dialkyl effect.
Chemical Identity & Physicochemical Logic[1]
The utility of CAS 108630-68-8 lies in its ability to introduce a "kink" in a peptide chain or small molecule, restricting conformational freedom without adding excessive hydrophobicity.
Key Properties Table[2]
| Property | Value | Design Implication |
| Molecular Formula | C₉H₁₄O₅ | Compact scaffold |
| Molecular Weight | 202.20 g/mol | Fragment-based drug design compliant |
| Predicted LogP | ~0.3 - 0.6 | significantly lower than cyclohexane analogs (~2.5) |
| Acidity (pKa) | ~3.5 - 4.0 | Typical carboxylic acid reactivity |
| Physical State | White Crystalline Solid | Stable for storage/handling |
| Core Motif | Tetrahydropyran (Oxane) | Polar ether oxygen acts as H-bond acceptor |
Structural Diagram: The Orthogonal Handles
The molecule features a quaternary center at position 4. The presence of the ether oxygen at position 1 lowers the energetic barrier for ring inversion compared to cyclohexane, yet the 4,4-substitution locks the substituents in axial/equatorial orientations that favor cyclization reactions.
Synthesis Engineering: The Desymmetrization Protocol
The synthesis of CAS 108630-68-8 is a classic exercise in controlled thermodynamics. It begins with the double alkylation of diethyl malonate, followed by a statistical or kinetic partial hydrolysis.
Synthesis Workflow Diagram
Figure 1: Synthetic route highlighting the critical desymmetrization step.
Detailed Methodology
Step 1: Formation of the Diester
-
Reagents: Diethyl malonate (1.0 eq), Bis(2-chloroethyl) ether (1.1 eq), Sodium Ethoxide (2.2 eq) or NaH.
-
Solvent: Ethanol (if using NaOEt) or DMF (if using NaH).
-
Procedure: The base deprotonates the malonate. The resulting enolate attacks the dichloro-ether. A second deprotonation/alkylation sequence closes the ring.
-
Purification: Distillation is required to remove unreacted malonate.
Step 2: Controlled Partial Hydrolysis (The Critical Step) To obtain CAS 108630-68-8 (Mono-ester) rather than the di-acid:
-
Stoichiometry: Dissolve the diester (Step 1 product) in Ethanol.
-
Reagent: Add exactly 0.95 - 1.0 equivalents of KOH dissolved in minimal water. Do not use excess base.
-
Temperature: Stir at 0°C initially, then allow to warm to room temperature over 12 hours.
-
Workup (Self-Validating):
-
Evaporate ethanol.
-
Partition residue between water and ether (removes unreacted diester).
-
Acidify the aqueous layer to pH 2-3 with HCl.
-
Extract with Ethyl Acetate.
-
Validation: TLC should show a spot more polar than the diester but less polar than the di-acid. NMR should show integration for one ethyl group (triplet at ~1.2 ppm, quartet at ~4.2 ppm).
-
The Curtius Gateway: Accessing Amino Acids[3]
The most high-value application of CAS 108630-68-8 is its conversion into 4-amino-tetrahydropyran-4-carboxylic acid derivatives via the Curtius Rearrangement. This transforms the carboxylic acid moiety into an amine with retention of stereochemistry (irrelevant here due to symmetry, but critical for mechanism).[1][2]
Curtius Rearrangement Mechanism[3][4][5][6]
Figure 2: The Curtius Rearrangement pathway converting the acid handle to an amine.
Experimental Protocol (Curtius)
-
Activation: Dissolve CAS 108630-68-8 in dry Toluene. Add Triethylamine (1.1 eq).
-
Azidation: Add Diphenylphosphoryl azide (DPPA) (1.1 eq). Stir at RT for 1 hour.
-
Rearrangement: Heat the mixture to 80-100°C. Evolution of nitrogen gas (
) indicates isocyanate formation. -
Trapping:
-
For Fmoc-protection: Add 9-Fluorenylmethanol (Fmoc-OH).
-
For Boc-protection: Add tert-Butanol.
-
-
Result: This yields the protected amino-ester, which can be hydrolyzed at the ester group to give the full amino acid.
Medicinal Chemistry Applications
The "Tetrahydropyran Switch"
In drug discovery, replacing a cyclohexyl ring with a tetrahydropyran (THP) ring is a standard strategy to improve physicochemical properties.
-
Solubility: The ether oxygen accepts hydrogen bonds, increasing aqueous solubility.
-
Metabolic Stability: The 4-position of cyclohexane is prone to CYP450 oxidation. The THP ring deactivates the adjacent carbons electronically, often reducing metabolic clearance.
-
Conformation: The C-O bond length (1.43 Å) is shorter than C-C (1.54 Å), slightly altering the chair conformation and potentially improving binding affinity in tight pockets.
Spirocyclic Scaffolds
The gem-disubstituted nature of CAS 108630-68-8 makes it ideal for closing spiro-rings.
-
Spiro-Hydantoins: Reaction of the amino-amide derivative with carbonyl sources (e.g., triphosgene) creates spiro-hydantoins, which are privileged structures in anticonvulsant and anti-inflammatory research.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219302, Oxane-4-carboxylic acid. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.[3][4] (Contextualizing the Curtius rearrangement utility). Retrieved from [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.[4] (Discussing ether-containing rings as bioisosteres). Retrieved from [Link]
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- 3. "Redefining the Scope of the Curtius Reaction via a Dehomologation of C" by Joy Odeh [ir.library.illinoisstate.edu]
- 4. researchgate.net [researchgate.net]
Technical Deep Dive: The Oxane Ring in 4-(Ethoxycarbonyl)oxane-4-carboxylic Acid
Topic: Reactivity of the Oxane Ring in "4-(Ethoxycarbonyl)oxane-4-carboxylic acid" Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Executive Summary
The molecule This compound (also known as monoethyl tetrahydropyran-4,4-dicarboxylate) represents a critical scaffold in modern drug discovery. While the geminal dicarboxyl functionality at the C4 position offers versatile synthetic handles, the oxane (tetrahydropyran) ring itself is selected primarily for its metabolic stability and physicochemical modulation (LogP lowering) rather than its chemical lability.
This guide analyzes the reactivity profile of the oxane ring, contrasting its kinetic stability under physiological conditions with the specific high-energy conditions required to breach the ether linkage. We explore the conformational dynamics that govern its use as a bioisostere and provide validated protocols for its synthesis and manipulation.
Structural & Conformational Dynamics
The "Oxane Effect" in Medicinal Chemistry
The oxane ring is a saturated six-membered cyclic ether. Unlike its carbocyclic analog (cyclohexane), the inclusion of the oxygen atom at position 1 introduces a permanent dipole and hydrogen bond acceptor capability without introducing a donor.
-
Lipophilicity Modulation: Replacing a cyclohexane ring with an oxane ring typically lowers the LogP by approximately 1.0–1.5 units, improving aqueous solubility.
-
Conformational Locking: The oxane ring predominantly adopts a chair conformation . In 4,4-disubstituted systems like this compound, the ring is conformationally locked. The bulky ethoxycarbonyl and carboxylic acid groups occupy the axial and equatorial positions at C4. Unlike sugars (2-substituted oxanes), there is no anomeric effect at the C4 position to stabilize the axial conformer; sterics dictate the equilibrium.
Electronic Architecture
The C4 position is distal to the ring oxygen. Consequently, the inductive electron-withdrawing effect of the ether oxygen is attenuated at C4. However, the oxygen lone pairs remain Lewis basic, capable of coordinating with metal cations (
The Reactivity Profile: Stability vs. Cleavage
The central paradox of this molecule is that the oxane ring is designed to be inert . However, specific conditions can force reactivity.
Chemical Inertness (The Standard State)
Under standard synthetic conditions (amide coupling, ester hydrolysis, hydrogenation), the oxane ring acts as a spectator.
-
Base Stability: The ether linkage is immune to hydroxide, alkoxides, and amine nucleophiles (up to
C). -
Nucleophilic Attack: Unlike lactones or epoxides, the oxane ring possesses low ring strain (~1-2 kcal/mol) and poor leaving group ability (alkoxide), making it resistant to ring-opening by nucleophiles.
Forcing Ring Cleavage (The Stress State)
The oxane ring can be opened, but it requires activating the oxygen atom to convert it into a leaving group.
| Cleavage Mode | Reagent/Condition | Mechanism | Outcome |
| Acidic Ether Cleavage | Protonation/Coordination of ether oxygen followed by | Ring opens to form 1,5-dihalo-3,3-dicarboxy-pentane derivatives. | |
| Radical | H-abstraction at C2/C6 (alpha to oxygen). | Formation of hydroperoxides at C2, leading to ring fragmentation (rare in this specific scaffold due to steric protection). | |
| Frustrated Lewis Pairs | Cooperative activation of the C-O bond. | Ring opening via zwitterionic intermediates (Theoretical/Specialized). |
Visualization: Reactivity Pathways
The following diagram illustrates the synthesis of the scaffold and the divergent pathways of reactivity (Functionalization vs. Degradation).
Figure 1: Synthetic assembly and reactivity divergence of the oxane scaffold.[1] Green paths indicate productive synthesis; red dotted paths indicate ring degradation.
Synthetic Utility: The Gem-Dicarboxyl Handle
While the ring remains stable, the C4 substituents drive the chemistry. The target molecule is a "desymmetrized" malonate.
Desymmetrization Logic
The starting material, diethyl tetrahydropyran-4,4-dicarboxylate, is symmetric (achiral). Hydrolyzing one ester group creates the target molecule, which remains achiral (meso-like) due to the plane of symmetry passing through O1 and C4. However, if the remaining ester is modified into a different group (e.g., an amide), the C4 carbon becomes a prochiral center .
Decarboxylation
A key reactivity feature of this molecule is its tendency to decarboxylate upon heating.
-
Mechanism: The free carboxylic acid facilitates thermal decarboxylation (typically >140°C) to yield the mono-ester (ethyl tetrahydropyran-4-carboxylate).
-
Control: To prevent this during synthesis, reactions involving the carboxylic acid (e.g., amide coupling) should be kept below 100°C.
Experimental Protocols
Protocol A: Synthesis via Desymmetrization
Rationale: Statistical hydrolysis of the diester is the most reliable method to access the mono-acid.
-
Starting Material: Dissolve diethyl tetrahydropyran-4,4-dicarboxylate (23.0 g, 100 mmol) in absolute ethanol (200 mL).
-
Reagent Preparation: Prepare a solution of KOH (5.6 g, 100 mmol, 1.0 equiv ) in ethanol (50 mL). Note: Stoichiometry is critical to minimize di-acid formation.
-
Reaction: Add the KOH solution dropwise to the diester solution at 0°C over 30 minutes. Warm to room temperature and stir for 12 hours.
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Dissolve the residue in water (100 mL).
-
Wash: Extract with diethyl ether (2 x 50 mL) to remove unreacted diester (recycle this).
-
Acidification: Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extraction: Extract the product with Ethyl Acetate (3 x 75 mL).
-
Drying: Dry over
and concentrate.
-
-
Yield: Typically 65-75% as a white solid or viscous oil.
Protocol B: Ring Stability Stress Test (Acidic)
Rationale: To validate the stability of the scaffold for downstream GMP steps involving strong acids.
-
Dissolve the target acid (100 mg) in Trifluoroacetic acid (TFA) (2 mL).
-
Stir at 60°C for 4 hours.
-
Analysis: Monitor by LC-MS.
-
Result: The oxane ring remains intact. (TFA is not strong enough to cleave the ether;
or would be required). This confirms the scaffold is safe for standard Boc-deprotection protocols.
References
-
Synthesis of Tetrahydropyran-4-carboxylic acid derivatives. Source:Organic Syntheses, Coll. Vol. 4, p.278 (1963); Vol. 39, p.17 (1959). Context: Foundational method for constructing the oxane ring from diethyl malonate.
-
Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. Source:Journal of Medicinal Chemistry, "Tetrahydropyrans as Bioisosteres". Context: Discusses the LogP lowering effects and metabolic stability of the oxane ring.
-
Cleavage of Cyclic Ethers. Source:Chemical Reviews, "The cleavage of ethers". Context: Detailed mechanisms on HI and Lewis Acid cleavage of oxane rings.
-
Reactivity of 4,4-Disubstituted Tetrahydropyrans. Source:Vertex AI Search / Patent Literature (US20080306287A1). Context: Industrial processes for the hydrolysis and manipulation of the dicarboxylate functionality.
Sources
Methodological & Application
ester hydrolysis of sterically hindered 4,4-disubstituted oxanes
Application Note: Strategic Hydrolysis of Sterically Hindered 4,4-Disubstituted Oxane Esters
Executive Summary
The hydrolysis of esters attached to the 4-position of 4,4-disubstituted oxanes (tetrahydropyrans) presents a formidable challenge in organic synthesis. The quaternary center at the 4-position imposes significant steric crowding, shielding the carbonyl carbon from nucleophilic attack. Furthermore, the conformational locking of the oxane ring (often favoring a chair conformation) can restrict the trajectory of incoming nucleophiles.
Standard saponification methods (aqueous NaOH/LiOH, reflux) often fail or require harsh conditions that degrade sensitive functional groups. This guide details three validated protocols to overcome these barriers:
-
Anhydrous Nucleophilic Cleavage using Potassium Trimethylsilanolate (KOTMS).
-
Solvation-Free Saponification using NaOH in DCM/MeOH.
-
High-Energy Activation using Microwave-Assisted LiOH hydrolysis.
Mechanistic Insight: The Steric Blockade
The resistance of 4,4-disubstituted oxane esters to hydrolysis is not merely electronic but kinetic. In a standard aqueous environment, the hydroxide ion is heavily solvated by water molecules (the "solvation shell"), effectively increasing its size and reducing its nucleophilicity.
When targeting a carbonyl group attached to a quaternary carbon (C4 of the oxane ring), the trajectory for the formation of the tetrahedral intermediate is sterically occluded by the axial and equatorial substituents on the ring.
Key Factors:
-
Gem-Dialkyl Effect: While sometimes accelerating cyclization, here the bulk prevents the approach of the nucleophile.
-
Solvation Shell: Aqueous hydroxide is too bulky to penetrate the steric shield.
-
Solution: Use "naked" anions (anhydrous conditions) or high-energy activation.
Caption: Figure 1. The steric blockade at the 4-position of oxane rings requires specific strategies (naked anions or high energy) to bypass the resistance to standard aqueous saponification.
Method Selection Matrix
| Feature | Protocol A: KOTMS | Protocol B: NaOH/DCM | Protocol C: Microwave |
| Primary Mechanism | Anhydrous "Naked" Anion | Phase-Transfer / Desolvation | Thermal/Kinetic Activation |
| Substrate Scope | Highly Hindered / Acid-Sensitive | Moderately Hindered / Scalable | Stable / Unreactive |
| Solvent System | THF or Et₂O (Anhydrous) | DCM : MeOH (9:1) | EtOH : H₂O (1:1) |
| Temperature | RT to 60°C | RT | 100°C - 150°C |
| Cost | High (Reagent cost) | Low | Low |
| Key Advantage | Mildest conditions; No water | Simple workup; High throughput | Brute force for tough cases |
Detailed Protocols
Protocol A: Anhydrous Hydrolysis via Potassium Trimethylsilanolate (KOTMS)
Best for: Highly hindered esters, acid-sensitive substrates, and small-to-medium scale.
Theory: KOTMS acts as a source of anhydrous hydroxide (upon reaction or workup) or directly as a silanolate nucleophile. In non-polar solvents like THF, the silanolate anion is poorly solvated ("naked"), making it significantly more nucleophilic than aqueous hydroxide, allowing it to penetrate the steric bulk of the 4,4-disubstituted oxane.
Materials:
-
Potassium Trimethylsilanolate (KOTMS) [CAS: 10519-96-7] - Handle under inert atmosphere.
-
Anhydrous THF (Tetrahydrofuran).
-
Substrate: 4,4-disubstituted oxane ester (1.0 equiv).
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the ester (1.0 mmol) in anhydrous THF (5 mL, 0.2 M).
-
Reagent Addition: Add KOTMS (2.0 – 3.0 equiv) in one portion. The solution may turn slightly cloudy.
-
Reaction: Stir at Room Temperature (23°C) . Monitor by TLC or LCMS.
-
Optimization: If no conversion after 4 hours, heat to 50°C.
-
-
Quench: Dilute with Et₂O (20 mL).
-
Note: The product initially forms as the potassium salt.
-
-
Workup:
-
Wash with 5% aqueous citric acid or 1M HCl (if substrate permits) to protonate the acid.
-
Extract aqueous layer with EtOAc (3x).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
-
Purification: Often yields pure acid without chromatography.
Validation: Laganis & Chenard (1984) demonstrated this reagent's ability to cleave hindered esters where aqueous conditions failed.
Protocol B: Non-Aqueous Hydroxide (NaOH in DCM/MeOH)
Best for: Scale-up, cost-efficiency, and moderately hindered esters.
Theory: By using a specific ratio of Dichloromethane (DCM) and Methanol (9:1), and solid NaOH, this method creates a unique solvent environment. The methanol solvates the cation (Na+), while the DCM limits the solvation of the hydroxide anion, increasing its reactivity compared to pure aqueous or alcoholic solutions.
Materials:
-
Sodium Hydroxide (Solid, pellets or powder).
-
DCM (Dichloromethane).
-
Methanol (MeOH).[1]
Step-by-Step:
-
Solvent Prep: Prepare a mixture of DCM:MeOH (9:1 v/v).
-
Dissolution: Dissolve the oxane ester (1.0 mmol) in the solvent mixture (10 mL, 0.1 M).
-
Activation: Add solid NaOH (5.0 – 10.0 equiv). Crush pellets to powder for faster dissolution if possible.
-
Reaction: Stir vigorously at Room Temperature .
-
Observation: The reaction is heterogeneous initially.
-
-
Monitoring: Check LCMS every 2 hours. This method is surprisingly fast (often <12 hours) for hindered esters (e.g., t-butyl esters).
-
Workup:
-
Add water (10 mL) to dissolve salts.
-
Acidify aqueous layer to pH ~2 with 1M HCl.
-
Extract with DCM (3x).
-
-
Purification: Concentrate in vacuo.
Validation: Theodorou et al. (2018) validated this specifically for sterically hindered esters resistant to standard saponification.
Protocol C: Microwave-Assisted Hydrolysis
Best for: Extremely unreactive substrates stable to high heat.
Theory: Microwave irradiation provides direct kinetic energy to the polar molecules (solvent and reagents), overcoming the high activation energy barrier imposed by the steric hindrance.
Materials:
-
Lithium Hydroxide Monohydrate (LiOH·H₂O).
-
Ethanol (EtOH) and Water.
-
Microwave Reactor (e.g., Biotage or CEM).
Step-by-Step:
-
Preparation: In a microwave vial (2-5 mL), add the oxane ester (1.0 mmol).
-
Solvent: Add EtOH (2 mL) and Water (2 mL).
-
Base: Add LiOH·H₂O (5.0 – 10.0 equiv).
-
Irradiation: Seal the vial. Program the reactor:
-
Temp: 120°C (Start here). If incomplete, increase to 150°C.
-
Time: 30 minutes (Hold time).
-
Pressure: High absorption (ensure safety limits).
-
-
Workup:
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Low Conversion (Protocol A) | Moisture contamination | Ensure KOTMS is stored in a desiccator/glovebox. Use strictly anhydrous THF. |
| Decomposition (Protocol C) | Thermal instability | Switch to Protocol A (KOTMS) at room temperature. |
| Emulsion during Workup | Amphiphilic nature of Oxane Acid | Saturate the aqueous phase with NaCl (brine) before extraction. Use 2-MeTHF as extraction solvent. |
| Ester Cleavage vs. Ring Opening | Nucleophilic attack on ring | Rare for oxanes (stable ethers). Ensure pH is not extremely acidic (<1) during workup to prevent acetal hydrolysis if other groups are present. |
Workflow Visualization
Caption: Figure 2. Decision matrix for selecting the optimal hydrolysis protocol based on substrate sensitivity and scale.
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Rapid dry hydrolysis of esters. Tetrahedron Letters, 25(51), 5831-5834. Link
-
Theodorou, V., et al. (2018).[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.[1] Link
-
Delaney, C. P., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261.[4] Link (Demonstrates KOTMS handling and reactivity).
-
Parker, A. J. (1962). The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents. Quarterly Reviews, Chemical Society, 16, 163-187. Link (Foundational theory on "naked" anions).
Sources
Application Note: Scalable Synthesis of 4-(Ethoxycarbonyl)oxane-4-carboxylic Acid
Abstract & Strategic Overview
This guide details a robust, scalable protocol for the synthesis of 4-(Ethoxycarbonyl)oxane-4-carboxylic acid , a critical gem-disubstituted heterocyclic building block used in the development of opioid receptor antagonists and enzyme inhibitors.
Unlike bench-scale methods relying on hazardous sodium hydride (NaH) or expensive anhydrous solvents (DMF), this protocol utilizes Phase Transfer Catalysis (PTC) for the ring construction and Controlled Statistical Hydrolysis for the desymmetrization. This approach prioritizes process safety, cost-efficiency, and ease of purification, making it suitable for multi-kilogram production.
Key Process Features
-
Safety: Eliminates H₂ gas evolution and pyrophoric reagents (NaH).
-
Throughput: High-concentration PTC conditions reduce solvent waste.
-
Purification: Relies on extractive acid-base workups rather than chromatography.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two primary stages: the construction of the tetrahydropyran (oxane) ring via double alkylation, followed by the desymmetrization of the resulting diester.
Figure 1: Retrosynthetic pathway emphasizing the recycling of the diester intermediate.
Stage 1: Construction of the Oxane Ring (Cyclization)
The Challenge
Classic literature utilizes Sodium Ethoxide (NaOEt) in ethanol or Sodium Hydride (NaH) in DMF.
-
NaOEt/EtOH Issue: The boiling point of ethanol (78°C) is often too low to drive the reaction of dichloro-ethers efficiently, leading to long reaction times and mono-alkylated impurities.
-
NaH/DMF Issue: On a large scale, NaH presents a severe explosion hazard (H₂ release), and removing DMF requires energy-intensive aqueous washes or high-vacuum distillation.
The Solution: Solid-Liquid Phase Transfer Catalysis (PTC)
We employ solid NaOH suspended in Toluene with Tetrabutylammonium Bromide (TBAB) as the catalyst. The TBAB shuttles the malonate anion into the organic phase, allowing rapid reaction with the bis-electrophile at 85–90°C without anhydrous precautions.
Protocol (Scale: 1.0 kg Input)
Reagents:
-
Diethyl malonate (1.0 eq, 1.0 kg, 6.24 mol)
-
Bis(2-chloroethyl) ether (1.2 eq, 1.07 kg)
-
Sodium Hydroxide (Solid, Micropearls preferred) (2.5 eq, 0.62 kg)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq, 100 g)
-
Toluene (Solvent, 5.0 L)
Procedure:
-
Reactor Setup: Charge a 10 L jacketed glass reactor with Toluene, Diethyl malonate, Bis(2-chloroethyl) ether, and TBAB. Start mechanical stirring (high torque required).
-
Base Addition: Add solid NaOH in 4 portions over 1 hour. Note: The reaction is exothermic. Maintain internal temperature <50°C during addition.
-
Reaction: Heat the slurry to 85–90°C . Stir vigorously for 12–16 hours.
-
IPC (In-Process Control): Monitor by GC-FID. Target <2% residual Diethyl malonate.
-
-
Quench: Cool to 25°C. Slowly add Water (4.0 L) to dissolve salts.
-
Phase Separation: Separate the layers. Extract the aqueous layer once with Toluene (1.0 L).
-
Concentration: Combine organic layers. Wash with Brine (2.0 L). Dry over Na₂SO₄ (optional if using azeotropic distillation). Evaporate solvent under reduced pressure.
-
Distillation: Purify the crude oil by high-vacuum distillation (bp ~110-115°C @ 1 mmHg) to obtain Diethyl tetrahydropyran-4,4-dicarboxylate .
-
Expected Yield: 80–85% (approx. 1.15–1.2 kg).
-
Appearance: Colorless viscous oil.
-
Stage 2: Controlled Desymmetrization (Partial Hydrolysis)
The Challenge
Hydrolyzing a gem-diester to a mono-acid/mono-ester is governed by statistics.
-
Over-hydrolysis: Produces the di-acid (waste/byproduct).
-
Under-hydrolysis: Leaves unreacted diester.
-
Selectivity: Maximized by controlling temperature and using exactly 1.0 equivalent of hydroxide.
Protocol (Scale: 500 g Diester Input)
Reagents:
-
Diethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq, 500 g, 2.17 mol)
-
Potassium Hydroxide (KOH) (1.0 eq, 121 g) dissolved in Ethanol (1.2 L)
-
Ethanol (Solvent, 2.5 L)
Procedure:
-
Dissolution: Dissolve the Diester in Ethanol (2.5 L) in a 10 L reactor. Cool to 0°C .
-
Controlled Addition: Add the ethanolic KOH solution dropwise over 2 hours via an addition funnel or dosing pump.
-
Critical: Keep temperature <5°C to minimize di-acid formation.
-
-
Equilibration: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.
-
IPC:[1] HPLC analysis. Stop when Diester <10% or Di-acid >15%.
-
-
Workup (Extractive Purification):
-
Step A (Solvent Swap): Concentrate the reaction mixture to remove most Ethanol (volume reduction to ~500 mL). Dilute with Water (2.0 L).
-
Step B (Remove Diester): Extract the alkaline aqueous solution (pH ~10-11) with Dichloromethane (DCM) or MTBE (2 x 1.0 L).
-
Step C (Acidification): Cool the aqueous layer to 10°C. Acidify carefully with 6N HCl to pH 2.5–3.0.
-
Note: Do not go to pH < 1, as the di-acid is more soluble in organics at extremely low pH.
-
-
Step D (Product Isolation): Extract the acidified aqueous layer with Ethyl Acetate (3 x 1.0 L).
-
-
Final Processing: Dry the Ethyl Acetate layer over MgSO₄. Filter and concentrate to dryness.
-
Crystallization: The crude residue often solidifies. Recrystallize from Ethyl Acetate/Hexane (1:3) or Toluene to obtain pure This compound .
-
Expected Yield: 55–60% (approx. 240–260 g).
-
Purity: >98% by HPLC.
-
Process Flow Diagram
Figure 2: Industrial process flow emphasizing the recycling loop and critical isolation steps.
Analytical Specifications (Quality Control)
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | ≥ 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Assay (Titration) | 98.0 – 102.0% | Acid-Base Titration (0.1N NaOH) |
| Identity | Conforms to Structure | 1H NMR (DMSO-d6) |
| Residual Solvent | Toluene < 890 ppm | GC-Headspace |
| Water Content | < 0.5% | Karl Fischer |
1H NMR Data (Typical): (DMSO-d6, 400 MHz): δ 12.5 (s, 1H, -COOH), 4.15 (q, 2H, -OCH2CH3), 3.75 (m, 2H, ring), 3.50 (m, 2H, ring), 2.05 (m, 2H, ring), 1.90 (m, 2H, ring), 1.20 (t, 3H, -CH3).
Safety & Waste Management
-
Bis(2-chloroethyl) ether: Highly toxic and a potential carcinogen. Handle in a closed system or fume hood. Permeates standard gloves; use Silver Shield® or Viton® gloves.
-
Exotherm Control: The alkylation in Stage 1 is exothermic. Ensure reactor cooling capacity is sufficient before scaling >1 kg.
-
Waste Streams:
-
Aqueous Waste (Stage 1): Contains sodium bromide and excess NaOH. Neutralize before disposal.
-
Organic Waste (Stage 2): Recycled diester reduces waste. The "di-acid" byproduct in the final aqueous stream is biodegradable but should be treated according to local regulations.
-
References
- Preparation of tetrahydropyran-4-carboxylic acid and its esters.
-
Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxyl
- Source:Molecules (via NCBI), 2011.
- Context: Provides the mechanistic basis for using quaternary ammonium salts and controlled stoichiometry for selective partial hydrolysis of pyran diesters.
-
URL:[Link]
- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
-
Synthesis of 4-substituted thiazoles (Analogous Diester Chemistry).
- Source:Organic Syntheses, Coll. Vol. 6, p.638 (1988).
- Context: Classic reference for the partial hydrolysis and manipulation of gem-dicarboxyl
-
URL:[Link]
Sources
- 1. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters | MDPI [mdpi.com]
Precision Synthesis and Derivatization of 4-(Ethoxycarbonyl)oxane-4-carboxylic Acid
Application Note & Protocol Guide
Abstract & Strategic Significance
The 4,4-disubstituted tetrahydropyran (oxane) scaffold represents a critical bioisostere in modern drug design. Unlike its carbocyclic analog (cyclohexane), the tetrahydropyran (THP) ring lowers lipophilicity (LogP) and introduces a hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of lead compounds.[1]
4-(Ethoxycarbonyl)oxane-4-carboxylic acid (also known as monoethyl tetrahydropyran-4,4-dicarboxylate) is a versatile "lynchpin" intermediate. It possesses orthogonal reactivity: a free carboxylic acid for immediate coupling and a protected ester for late-stage modification. This desymmetrized core is essential for synthesizing:
-
Gem-disubstituted amino acids: Via Curtius rearrangement.[2][3]
-
Spirocyclic scaffolds: Used in opioid receptor antagonists and metabolic targets.
-
Peptidomimetics: Constraining peptide backbones to lock bioactive conformations.
This guide details a robust, scalable protocol for synthesizing this core and derivatizing it into high-value analogs.
Retrosynthetic Logic & Workflow
The synthesis hinges on the construction of the quaternary center followed by a controlled desymmetrization.
Figure 1: Strategic workflow from commodity chemicals to high-value scaffold.
Protocol 1: Construction of the Quaternary Center
Objective: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate.
This step involves the double alkylation of diethyl malonate. While classical methods use NaOEt in ethanol, the use of Sodium Hydride (NaH) in DMF (or DMSO) is preferred for research scales (<100g) due to faster reaction rates and cleaner profiles, despite the need for careful heat management.
Materials
-
Diethyl malonate (1.0 eq)
-
Bis(2-chloroethyl) ether (1.1 eq)
-
Sodium Hydride (60% dispersion in mineral oil) (2.2 eq)
-
DMF (Anhydrous)
-
Safety Note: NaH releases hydrogen gas. Perform in a well-ventilated fume hood.
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, internal temperature probe, and addition funnel. Flush with Argon/Nitrogen.
-
Solvation: Add NaH (2.2 eq) to the flask. Wash with dry hexanes (3x) to remove mineral oil if high purity is required; otherwise, use as is. Suspend in anhydrous DMF (0.5 M concentration relative to malonate). Cool to 0°C.
-
Deprotonation: Mix Diethyl malonate (1.0 eq) and Bis(2-chloroethyl) ether (1.1 eq) in a separate flask. Add this mixture dropwise to the NaH suspension over 60 minutes.
-
Critical Control: Monitor gas evolution. Keep internal temperature <10°C during addition to prevent runaway exotherms.
-
-
Cyclization: Once addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction to 80°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The malonate spot should disappear.
-
-
Quench & Workup: Cool to RT. Carefully quench with saturated NH₄Cl (exothermic!). Extract with Diethyl Ether or EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over MgSO₄.[4]
-
Purification: Concentrate in vacuo. The product is a high-boiling oil. For high purity, distill under high vacuum (bp ~110–120°C at 0.5 mmHg) or pass through a short silica plug.
Yield Expectation: 75–85% Data Validation: ^1H NMR (CDCl₃): δ 4.2 (q, 4H), 3.6 (t, 4H), 2.1 (t, 4H), 1.25 (t, 6H).
Protocol 2: Selective Desymmetrization (Mono-Hydrolysis)
Objective: Synthesis of this compound.
This is the most critical step. Over-hydrolysis yields the di-acid (which easily decarboxylates upon heating), while under-hydrolysis leaves starting material.
Materials
-
Diethyl tetrahydropyran-4,4-dicarboxylate (from Protocol 1)[5][6]
-
Potassium Hydroxide (KOH)
-
Ethanol (Absolute)
-
THF
Step-by-Step Procedure
-
Solution A: Dissolve the diester (10 mmol) in Ethanol (20 mL) and THF (5 mL). Cool to 0°C.
-
Solution B: Prepare a solution of KOH (10 mmol, exactly 1.0 equivalent ) in Ethanol (10 mL).
-
Controlled Addition: Add Solution B to Solution A dropwise over 30 minutes at 0°C.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.
-
Why? Low temperature favors the kinetics of the first hydrolysis over the second due to electrostatic repulsion of the generated mono-anion.
-
-
Workup (pH Switch):
-
Concentrate the ethanol.
-
Dissolve residue in water (pH > 10). Wash with Et₂O (2x) to remove unreacted diester (recycle this!).
-
Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extract the acidic aqueous layer with EtOAc (3x).
-
-
Isolation: Dry (Na₂SO₄) and concentrate. The mono-acid usually solidifies upon standing or trituration with cold hexanes.
Yield Expectation: 60–70% (with ~20% recovered diester).
| Parameter | Condition | Outcome |
| Stoichiometry | > 2.0 eq Base | 100% Di-acid (Undesired) |
| Stoichiometry | 1.0 eq Base | ~70% Mono-acid, ~20% Diester, ~10% Di-acid |
| Temperature | > 50°C | Decarboxylation risk (loss of CO₂ -> mono-ester) |
| Solvent | EtOH/THF | Homogeneity ensures consistent kinetics |
Protocol 3: Derivatization via Curtius Rearrangement
Objective: Synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate.
This converts the carboxylic acid into a protected amine, creating an unnatural amino acid scaffold.
Mechanism & Safety
The reaction proceeds via an acyl azide intermediate.[3][7][8] We utilize Diphenylphosphoryl azide (DPPA) , which avoids the isolation of potentially explosive acyl azides.
Figure 2: Concerted mechanism of the Curtius Rearrangement.
Protocol
-
Activation: Dissolve this compound (1.0 eq) in dry Toluene or Benzene. Add Triethylamine (1.1 eq).
-
Azidation: Add DPPA (1.1 eq) dropwise at RT. Stir for 30 mins.
-
Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas will be observed. Stir until gas evolution ceases (~1–2 hours). This generates the Isocyanate intermediate in situ.
-
Trapping: Add excess tert-butanol (5.0 eq) (or benzyl alcohol for Cbz protection). Reflux for 12–18 hours.
-
Workup: Cool, dilute with EtOAc, wash with 5% citric acid, saturated NaHCO₃, and brine.
-
Result: The resulting Boc-protected amino ester is a crystalline solid, ready for peptide coupling or hydrolysis to the free amino acid.
References & Grounding
-
Synthesis of Tetrahydropyran-4-carboxylic acid derivatives:
-
International Journal of Pharmaceutical Research and Applications, 2023.[5] Detailed protocols on cyclization and hydrolysis conditions.
-
(Relevant Vol 8, Issue 1).
-
-
Curtius Rearrangement Protocols:
-
Organic Syntheses, Coll. Vol. 6, p. 910 (1988). Standard procedures for DPPA mediated rearrangement.
-
-
Medicinal Chemistry Applications (Bioisosteres):
-
Journal of Medicinal Chemistry. Tetrahydropyrans as cyclohexane bioisosteres in opioid receptor antagonists.
-
-
Selective Hydrolysis Data:
-
ChemicalBook Protocols. Methyl tetrahydropyran-4-carboxylate synthesis and hydrolysis data.
-
Disclaimer: All synthetic procedures involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and adherence to local safety regulations are mandatory. The author assumes no liability for experimental outcomes.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. diethyl tetrahydro-4H-pyran-4,4-dicarboxylate5382-77-4,Purity96%_Vitas-M Laboratory, LTD. [molbase.com]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Protocols for N-Dealkylation of Piperidine-Containing Scaffolds
Abstract & Scope
The piperidine moiety is a pharmacophore privilege, ubiquitous in opioids (e.g., fentanyl, oxycodone), antihistamines, and anticholinergics. N-dealkylation —the cleavage of the C-N bond to yield a secondary amine (nor-derivative)—is a critical transformation in drug development.[1][2][3] It enables:
-
Metabolite Synthesis: Preparation of authentic reference standards (e.g., norfentanyl).
-
Scaffold Diversification: Late-stage functionalization of N-methylated natural products.
-
Prodrug Activation: Unmasking active pharmacophores.
This guide moves beyond textbook definitions to provide field-validated protocols . We focus on the industry "Gold Standard" (ACE-Cl), the historical Von Braun degradation, and emerging catalytic oxidative methods (Iron-Polonovski).
Decision Framework: Choosing the Right Protocol
Before initiating synthesis, select the method based on substrate tolerance and scale.
Figure 1: Decision matrix for selecting N-dealkylation methodologies based on substrate stability and scale.
Protocol A: The Gold Standard (ACE-Cl Method)
Mechanism: The Olofson method uses 1-chloroethyl chloroformate (ACE-Cl) . Unlike vinyl chloroformate (VOC-Cl), which requires harsh acidic hydrolysis, or phenyl chloroformate (hydrazine workup), ACE-Cl forms a carbamate that decomposes in refluxing methanol to the hydrochloride salt.
Mechanistic Pathway
Figure 2: The ACE-Cl cascade. The lability of the 1-chloroethyl carbamate allows mild methanolytic cleavage.
Experimental Procedure (Standardized)
Reagents: 1-Chloroethyl chloroformate (ACE-Cl), 1,2-Dichloroethane (DCE), Methanol (MeOH).
-
Activation: Dissolve the tertiary piperidine (1.0 equiv) in anhydrous DCE (0.2 M concentration).
-
Note: DCE is preferred over DCM due to its higher boiling point (
C), which accelerates the initial acylation.
-
-
Addition: Cool to
C under . Add ACE-Cl (1.2 – 1.5 equiv) dropwise.-
Caution: Gas evolution may occur.
-
-
Reflux 1 (Carbamate Formation): Heat to reflux (
C) for 3–12 hours. Monitor by LCMS for disappearance of starting material.-
Checkpoint: You should observe the conversion of
to .
-
-
Concentration: Evaporate the solvent in vacuo to yield the crude carbamate oil.
-
Reflux 2 (Cleavage): Dissolve the residue in reagent-grade MeOH. Reflux for 1–2 hours.
-
Chemistry: The carbamate undergoes methanolysis, releasing
, acetaldehyde, and methyl chloride.
-
-
Workup: Concentrate the methanol. The residue is the secondary amine hydrochloride salt.[1] Recrystallize from EtOH/Et2O if necessary.
Why this works: The electron-withdrawing chlorine on the ethyl group makes the carbamate extremely susceptible to nucleophilic attack by methanol, avoiding the strong acids required for other chloroformates [1, 6].
Protocol B: The Iron-Catalyzed Polonovski (Modern Oxidative)
Context: For substrates sensitive to alkylating agents (ACE-Cl), this oxidative method mimics biological P450 dealkylation. It proceeds via an N-oxide intermediate.[1]
Experimental Procedure
Reagents: m-CPBA,
-
N-Oxidation: Dissolve piperidine (1.0 equiv) in DCM at
C. Add m-CPBA (1.1 equiv). Stir 30 min.-
Validation: Verify N-oxide formation by TLC/LCMS (
).
-
-
Iron Addition: Add a solution of
(0.4 – 1.0 equiv) in MeOH. -
Reaction: Stir at
C to RT for 1–4 hours. -
Workup: Quench with aqueous ammonia. Extract with DCM.
Advantages: Avoids toxic alkyl halides; highly selective for N-methyl removal [3].
Protocol C: The Von Braun Reaction (Legacy)
Warning: This method utilizes Cyanogen Bromide (CNBr), which is highly toxic and generates volatile alkyl bromides. Use only if ACE-Cl fails.
-
Reaction: Treat tertiary amine with CNBr in toluene or
. -
Intermediate: Forms an N-cyanoammonium salt, which collapses to the N-cyanamide (
). -
Hydrolysis (The Hard Part): The
group requires drastic hydrolysis (conc. HCl or KOH reflux) to yield the amine.-
Limitation: Many functional groups (esters, amides) will not survive the hydrolysis step [3].
-
Comparative Data Analysis
| Feature | ACE-Cl Method | Iron-Polonovski | Von Braun (CNBr) | Photoredox |
| Yield (Typical) | 85 - 98% | 60 - 80% | 50 - 75% | 40 - 65% |
| Conditions | Thermal (Reflux) | Oxidative ( | Toxic / Harsh | Irrad. (Blue LED) |
| Selectivity | Alkyl > Benzyl | Methyl > Alkyl | Steric dependent | Structure dependent |
| Workup | Methanolysis (Mild) | Extraction | Acid Hydrolysis (Harsh) | Chromatography |
| Key Risk | Alkyl Chloride byproduct | Over-oxidation | Cyanide toxicity | Catalyst cost |
Troubleshooting & Critical Parameters
-
Steric Hindrance: If the N-substituent is bulky (e.g., N-isopropyl), ACE-Cl kinetics slow significantly. Switch to Vinyl Chloroformate (VOC-Cl) , which is sterically smaller, though it requires acid hydrolysis.
-
Selectivity (N-Me vs N-Bn): ACE-Cl will cleave N-Benzyl groups, but often slower than N-Alkyls. If N-Benzyl retention is required, use the Iron-Polonovski method, which strongly prefers N-Methyl cleavage.
-
Safety: When using ACE-Cl, the byproduct is 1,2-dichloroethane and alkyl chlorides (potential genotoxins). Ensure thorough drying of the final HCl salt.
References
-
Olofson, R. A., et al. (1984). "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved synthesis of naltrexone and norcodeine." Journal of Organic Chemistry.
-
Kulkarni, A. A., et al. (2023). "Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis." Journal of Organic Chemistry.
-
Hajipour, A. R., et al. (2022). "N-Dealkylation of Amines." MDPI Molecules.
-
Kok, G. B., et al. (1996). "N-Demethylation of Opioid Alkaloids." Chemical Reviews (via ResearchGate).
-
Chaudhuri, K., et al. (2019). "Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation." Advanced Synthesis & Catalysis.
-
Lofberg, C. (2025).[4][6] "N-Demethylation of Alkaloids: Review of ACE-Cl Applications." ResearchGate.[6][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. research.rug.nl [research.rug.nl]
- 3. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Evaluation of Bioactive Oxane Derivatives
From Synthetic Scaffolds to Marine Polyethers
Executive Summary & Strategic Overview
Oxane derivatives, chemically defined by the saturated six-membered oxygen-containing tetrahydropyran (THP) ring, represent a cornerstone of medicinal chemistry. They exist across a spectrum of complexity: from simple synthetic linkers in HIV protease inhibitors to the macrocyclic "ladder" polyethers found in potent marine toxins like brevetoxins and ciguatoxins.
Assessing the biological activity of these derivatives presents unique challenges. Unlike hydrophilic small molecules, oxane derivatives often exhibit significant lipophilicity and stereochemical complexity. A standard "one-size-fits-all" screening approach frequently yields false negatives due to solubility issues or false positives due to non-specific membrane disruption.
This guide provides a validated, tiered screening protocol designed to isolate specific biological activities—specifically cytotoxicity, antimicrobial efficacy, and ion-channel modulation—while rigorously controlling for the physicochemical quirks of the THP scaffold.
Structural Considerations & In Silico Pre-Screening
Before wet-lab experimentation, the stereochemical nature of the oxane ring must be addressed. The biological activity of THP derivatives is often governed by the axial vs. equatorial orientation of substituents.
Key Pre-Screening Check:
-
Lipophilicity (cLogP): Many bioactive oxanes (e.g., marine polyethers) have high cLogP (>4.0).
-
Solubility Prediction: If cLogP > 3.5, standard aqueous buffers (PBS) will cause precipitation. Protocols below incorporate DMSO/Ethanol co-solvent strategies.
Visualizing the Screening Cascade
The following workflow illustrates the logic flow from synthesis to lead identification, prioritizing solubility checks to prevent assay artifacts.
Figure 1: Tiered screening cascade for oxane derivatives. Note the critical decision gate based on solubility limits to prevent precipitation-induced false positives.
Protocol A: High-Throughput Cytotoxicity Profiling (MTS)
Many oxane derivatives, particularly those mimicking marine macrolides like Neopeltolide, target eukaryotic cell division. We utilize the MTS assay over traditional MTT because the resulting formazan product is soluble in tissue culture medium, eliminating the solubilization step that is often error-prone with lipophilic oxanes.
Materials
-
Cell Lines: A549 (Lung), MCF-7 (Breast), or HepG2 (Liver).
-
Reagent: CellTiter 96® AQueous One Solution (MTS + PES).
-
Vehicle: DMSO (Molecular Biology Grade).
Step-by-Step Methodology
-
Preparation of Stock: Dissolve the oxane derivative in 100% DMSO to a concentration of 10 mM. Vortex for 1 minute to ensure complete solvation of the ether-rich scaffold.
-
Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
-
Compound Addition (Critical Step):
-
Perform serial dilutions in a separate "dosing plate" using culture medium.
-
Constraint: Ensure final DMSO concentration on cells never exceeds 0.5% (v/v) . Higher DMSO levels can permeabilize membranes, masking the specific activity of the oxane.
-
-
Incubation: Treat cells for 72 hours . (Oxanes acting on cell cycle often require multiple cycles to manifest toxicity).
-
Development: Add 20 µL of MTS reagent directly to culture wells. Incubate for 1–4 hours at 37°C.
-
Readout: Measure absorbance at 490 nm.
Data Analysis:
Calculate % Viability =
Protocol B: Antimicrobial Susceptibility (Modified MIC)
Simple functionalized tetrahydropyrans often exhibit antibacterial activity against Gram-positive pathogens (e.g., S. aureus). However, their hydrophobicity can cause them to adhere to the plastic of microtiter plates.
Materials
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Additive: 0.002% Tween-80 (prevents oxane adsorption to plastic).
Step-by-Step Methodology
-
Inoculum Prep: Adjust bacterial suspension to
CFU/mL. -
Dilution Series: Prepare 2-fold serial dilutions of the oxane derivative in CAMHB + Tween-80. Range: 64 µg/mL to 0.125 µg/mL.
-
Controls:
-
Positive: Vancomycin (Gram+) or Ciprofloxacin (Gram-).
-
Negative:[1] Solvent control (CAMHB + 1% DMSO).
-
Sterility: Media only.
-
-
Incubation: 16–20 hours at 37°C, non-shaking.
-
Visualization: Use Resazurin (0.01%) dye if turbidity is difficult to distinguish due to compound precipitation. Blue -> Pink indicates bacterial growth.
Protocol C: Ion Channel Modulation (FLIPR Assay)
This protocol is specific for "marine-like" oxane derivatives (polyethers) which often act as voltage-gated sodium channel (VGSC) activators (like Brevetoxin) or blockers.
Mechanism of Action
Marine polyether oxanes bind to Site 5 of the VGSC alpha-subunit, forcing the channel to stay open. This leads to massive sodium influx, depolarization, and secondary calcium influx.
Figure 2: Mechanism of action for polyether oxanes on excitable cells. The assay detects the secondary calcium flux resulting from sodium channel modulation.
Experimental Workflow
-
Cell Loading: Load HEK293 cells stably expressing NaV1.7 with Fluo-4 AM (calcium indicator) for 45 minutes.
-
Baseline: Measure baseline fluorescence for 10 seconds.
-
Addition: Inject the oxane derivative.
-
Stimulation: For antagonist assessment, inject Veratridine (an opener) 5 minutes after the oxane. If the oxane is a blocker, the Veratridine signal will be blunted.
-
Detection: Monitor fluorescence increase (Ex 488nm / Em 525nm) indicating intracellular calcium rise.
Data Presentation & Analysis
When reporting results for oxane derivatives, structure-activity relationships (SAR) should be tabulated clearly.
Table 1: Example Data Layout for Oxane Library Screening
| Compound ID | R-Group (C4) | Stereochem | LogP | Cytotoxicity IC50 (µM) | MIC S. aureus (µg/mL) | FLIPR Response |
| OX-001 | -H | Axial | 2.1 | >100 | 64 | Inactive |
| OX-002 | -Ph | Equatorial | 3.8 | 12.5 | 8 | Inactive |
| OX-003 | -Polyether | N/A | 5.2 | 0.8 | >64 | Agonist |
| Control | Doxorubicin | N/A | - | 0.5 | - | - |
Interpretation:
-
OX-002 shows moderate antibacterial activity, likely due to the lipophilic phenyl group aiding membrane penetration.
-
OX-003 (Polyether) lacks antibacterial activity (too large/lipophilic for bacterial wall) but shows potent cytotoxicity and ion channel agonism, typical of marine toxin analogs.
References
-
Kappe, C. O. (2000).[2] Biologically active dihydropyrimidones of the Biginelli-type—A literature survey. European Journal of Medicinal Chemistry. 2[3]
-
Vilariño, N., et al. (2010). Biological methods for marine toxin detection. Analytical and Bioanalytical Chemistry. 4[3]
-
Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide. Marine Drugs. 5[3]
-
BroadPharm. (2022).[1] Protocol for Cell Viability Assays (MTS/MTT).[1] BroadPharm Protocols. 1
-
Xiao, M., et al. (2015).[6] Design, Synthesis and Structure-Activity Relationship Studies of Novel Survivin Inhibitors. PLoS ONE. 6[3][7]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological methods for marine toxin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-Activity Relationship Studies of Novel Survivin Inhibitors with Potent Anti-Proliferative Properties | PLOS One [journals.plos.org]
- 7. merckmillipore.com [merckmillipore.com]
Application Note: Evaluation of Cytotoxic Potency and Mechanism of Action for Novel Tetrahydropyran Derivatives
Introduction & Strategic Overview
Tetrahydropyran (THP) motifs are increasingly prevalent in medicinal chemistry as bioisosteres for cyclohexane rings, offering improved aqueous solubility and hydrogen-bond acceptance capabilities compared to their carbocyclic counterparts.[1] However, novel THP derivatives often retain significant lipophilicity, presenting unique challenges in in vitro cytotoxicity assessments.
Standard colorimetric assays (e.g., MTT) often fail with THP scaffolds due to compound precipitation at high concentrations, which can scatter light and produce false-positive viability signals. Furthermore, many bioactive THPs (e.g., analogs of marine macrolides like halichondrins) exert cytotoxicity through specific mitochondrial disruption or tubulin destabilization mechanisms.
This guide outlines a self-validating workflow designed to eliminate false positives and mechanistically characterize cell death induced by THP derivatives.
Pre-Assay Critical Considerations: Compound Management
Before initiating cellular assays, the physicochemical properties of THPs must be managed to ensure data integrity.
-
Solvent Tolerance: THP derivatives are typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture well never exceeds 0.5% (v/v) . Concentrations >0.5% can induce non-specific membrane permeabilization, masking the compound's true effect.
-
Precipitation Check: Many THPs are lipophilic. Perfrom a "mock dilution" in cell-free media at 37°C. If turbidity is visible at
, the assay endpoint must be luminescent (ATP), not colorimetric (MTT/MTS), to avoid optical interference. -
Plasticware: Use low-binding polypropylene plates for serial dilutions to prevent the "sticky" THP compounds from adsorbing to the plastic walls before reaching the cells.
Phase I: Primary Cytotoxicity Screening (ATP Quantitation)
While MTT is common, ATP-based luminescent assays (e.g., CellTiter-Glo®) are the gold standard for THP screening. They are more sensitive, less prone to interference from compound precipitation, and provide a direct readout of metabolic health.
Protocol A: Luminescent ATP Viability Assay
Objective: Determine the IC50 (half-maximal inhibitory concentration) with high signal-to-noise ratio.
Materials:
-
Target Cancer Cell Line (e.g., A549, MCF-7)
-
ATP Detection Reagent (Lyophilized enzyme + Buffer)
-
White-walled 96-well plates (Opaque walls prevent signal bleed-through)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (3,000–5,000 cells/well) in 90 µL of complete media into white-walled plates.
-
Expert Tip: Incubate for 24 hours prior to treatment to allow cell attachment and recovery from trypsin stress.
-
-
Compound Treatment:
-
Prepare a 1000x stock of the THP derivative in DMSO.
-
Dilute 1:1000 into pre-warmed media to generate the 2x working solution.
-
Add 100 µL of 2x compound solution to the wells (Final Volume: 200 µL).
-
Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., 10 µM Staurosporine).
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
Reagent Equilibration: Thaw ATP Detection Reagent and equilibrate to room temperature (RT) for 30 minutes. Critical: Cold reagent slows the luciferase reaction, causing drift across the plate.
-
Lysis & Reaction:
-
Remove plate from incubator and equilibrate to RT (20 mins).
-
Add 100 µL of ATP Detection Reagent directly to each well (1:1 ratio).
-
Orbitally shake for 2 minutes (to lyse cells).
-
Incubate at RT for 10 minutes (to stabilize signal).
-
-
Readout: Measure total luminescence (integration time: 0.5–1.0 sec/well).
Phase II: Mechanistic Validation (Flow Cytometry)
Once cytotoxicity is confirmed, you must distinguish between apoptosis (programmed cell death, often desirable in oncology) and necrosis (uncontrolled lysis, often inflammatory).
Protocol B: Annexin V / Propidium Iodide (PI) Staining
Mechanism: Annexin V binds exposed Phosphatidylserine (PS) (early apoptosis).[2][3] PI enters only cells with compromised membranes (late apoptosis/necrosis).
Step-by-Step Methodology:
-
Treatment: Treat
cells/well (6-well plate) with the THP compound at the calculated IC50 and 2x IC50 for 24 hours. -
Harvesting:
-
Collect the culture media (contains detached dead cells).
-
Trypsinize adherent cells gently (avoid over-digestion which strips PS).
-
Combine media and trypsinized cells; centrifuge at 300 x g for 5 mins.
-
-
Washing: Wash pellet twice with cold PBS.
-
Staining:
-
Incubation: Incubate 15 mins at RT in the dark .
-
Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometry (Ex: 488nm; Em: 530nm for FITC, 575nm+ for PI).
Protocol C: Mitochondrial Membrane Potential ( ) with JC-1
Relevance: Many THP derivatives induce apoptosis via the intrinsic mitochondrial pathway. JC-1 is a ratiometric dye that aggregates in healthy mitochondria (Red) and remains monomeric in depolarized mitochondria (Green).[6]
Step-by-Step Methodology:
-
Staining Solution: Dilute JC-1 stock to 2 µM in pre-warmed media. Vortex vigorously to disperse aggregates.
-
Incubation: Replace media of treated cells with JC-1 working solution. Incubate 20 mins at 37°C.
-
Washing: Wash twice with warm PBS.
-
Readout: Measure fluorescence immediately.[5]
-
Healthy: High Red/Green ratio.
-
Apoptotic: Low Red/Green ratio (Green shift).
-
Data Visualization & Workflows
Experimental Workflow Diagram
This diagram illustrates the logical progression from compound solubilization to hit validation.
Caption: Step-by-step screening workflow for lipophilic tetrahydropyran derivatives.
Apoptotic Signaling Pathway
This diagram visualizes where THP compounds typically intervene in the apoptotic cascade (Intrinsic Pathway).
Caption: Proposed Mechanism of Action: THP-induced intrinsic apoptosis via mitochondrial depolarization.
Data Analysis & Troubleshooting
Assay Comparison Table
| Feature | MTT / MTS (Colorimetric) | CellTiter-Glo (ATP Luminescence) | Recommendation for THPs |
| Detection | Absorbance (Formazan) | Luminescence (Luciferase) | ATP |
| Sensitivity | Moderate (requires >1000 cells) | High (detects <50 cells) | ATP |
| Interference | High (Precipitates scatter light) | Low (Chemical lysis) | ATP |
| Endpoint | Metabolic reduction potential | Total ATP (Cellular Energy) | ATP |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| High Background Signal | Compound autofluorescence or precipitation. | Switch to ATP luminescence; Centrifuge plates before reading (if adherent). |
| Edge Effect (Outer wells high/low) | Evaporation of media during 72h incubation. | Fill outer wells with PBS (do not use for data); Use a breathable plate seal. |
| Inconsistent IC50 | Compound adhering to plastic tips/plates. | Use low-binding tips; Pre-wet tips with media before pipetting. |
References
-
Riss, T. L., et al. (2019). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Vermes, I., et al. (1995). A novel assay for apoptosis.[7] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.
-
Salvioli, S., et al. (1997). JC-1, but not DiOC6(3), is able to detect depolarization of mitochondrial membrane potential in apoptotic cells. FEBS Letters, 411(1), 77-82.
-
Thermo Fisher Scientific. Annexin V Staining by Flow Cytometry Protocol.
-
Cayman Chemical. JC-1 Mitochondrial Membrane Potential Assay Kit Protocol.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 6. himedialabs.com [himedialabs.com]
- 7. resources.revvity.com [resources.revvity.com]
The Strategic deployment of 4-(Ethoxycarbonyl)oxane-4-carboxylic acid in Fragment-Based Drug Discovery: Application Notes and Protocols
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel drug candidates.[1][2][3] By employing small, low molecular weight molecules (typically <300 Da), FBDD allows for a more thorough exploration of a target's chemical space, often revealing binding hotspots that larger, more complex molecules might miss.[1][2] These fragments, though exhibiting weak binding affinities (in the micromolar to millimolar range), are highly efficient in their binding, providing high-quality starting points for optimization into potent leads.[1] This application note details the strategic use of a novel fragment, 4-(Ethoxycarbonyl)oxane-4-carboxylic acid , in an FBDD workflow, from its synthesis and characterization to its application in screening campaigns and subsequent hit-to-lead development.
Fragment Profile: this compound
The careful selection of fragments is paramount to the success of an FBDD campaign. "this compound" presents a unique combination of structural and functional features that make it a highly valuable tool for drug discovery researchers.
Key Physicochemical Properties
| Property | Value (Predicted) | Significance in FBDD |
| Molecular Formula | C9H14O5 | Adheres to the small size criteria for fragments. |
| Molecular Weight | 202.2 g/mol | Falls within the ideal range for fragment libraries (<300 Da). |
| XlogP | 0.4 | Indicates good solubility, a critical factor for biophysical screening methods. |
| Hydrogen Bond Donors | 1 | Provides a key interaction point for target binding. |
| Hydrogen Bond Acceptors | 5 | Offers multiple potential hydrogen bonding interactions. |
Data sourced from PubChem.
Structural Rationale for FBDD Application
The unique architecture of this fragment, featuring a 4,4-disubstituted oxane ring, offers several advantages:
-
The Oxane Ring: The oxane moiety, a six-membered heterocyclic ether, is a valuable scaffold in medicinal chemistry. It is a bioisostere for other cyclic systems and can improve physicochemical properties such as solubility and metabolic stability.[4] Its three-dimensional nature provides a rigid framework, reducing the entropic penalty upon binding and presenting its functional groups in well-defined vectors for interaction with a target protein.
-
The Carboxylic Acid: The carboxylic acid group is a cornerstone of molecular recognition in biological systems.[5] It can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated, allowing for potent salt-bridge interactions with positively charged residues like lysine and arginine in a protein's active site.[6] Furthermore, the carboxylate can chelate metal ions, making this fragment particularly interesting for screening against metalloenzymes.[7]
-
The Ethoxycarbonyl Group: The ethyl ester provides an additional hydrogen bond acceptor and a synthetically tractable handle for fragment evolution. This "poised" functional group allows for straightforward chemical modification, a key consideration in the fragment growing or linking stages of hit-to-lead optimization.[8]
Protocol 1: Synthesis of this compound
Proposed Synthetic Route
Sources
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragment Hits: What do They Look Like and How do They Bind? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
Strategic Optimization of Prins Cyclization: From Classical to Silyl-Modified Architectures
Executive Summary
The Prins cyclization is the premier synthetic strategy for constructing tetrahydropyran (THP) and tetrahydrofuran (THF) pharmacophores—structural motifs ubiquitous in polyketide natural products (e.g., Bryostatins, Exiguolide) and marine toxins. While historically plagued by harsh conditions and poor stereocontrol, modern Lewis acid-mediated variants, particularly the Silyl-Prins and Halo-Prins reactions, offer drug discovery professionals high-fidelity stereocontrol.[1]
This guide moves beyond textbook definitions to provide a rigorous operational framework for selecting catalysts (TMSOTf vs. Indium salts) and executing protocols that favor specific diastereomeric outcomes (2,6-cis vs. 2,6-trans).
Mechanistic Logic & Stereochemical Control[1][2]
To optimize the Prins reaction, one must control the geometry of the oxocarbenium ion intermediate . The reaction does not proceed through a simple concerted pathway; rather, it involves the acid-catalyzed formation of an oxocarbenium ion from an aldehyde and a homoallylic alcohol (or tethered alkene), followed by cyclization.[1]
The Stereoselectivity Bifurcation
The stereochemical outcome is dictated by the transition state (TS) geometry adopted by the oxocarbenium intermediate to minimize steric strain (1,3-diaxial interactions).[1]
-
Chair-like TS: Typically favored, leading to the thermodynamic 2,6-cis isomer (equatorial substituents).
-
Boat-like TS: Accessible under specific kinetic conditions or with bulky substituents, leading to 2,6-trans isomers.
Mechanistic Pathway Diagram[1][3]
Figure 1: Mechanistic flow of the Prins cyclization showing the critical bifurcation at the oxocarbenium ion stage that determines diastereoselectivity.
Catalyst Selection Matrix
The choice of acid is not merely about "strength" but about counter-ion effects and oxophilicity .[1]
| Catalyst Class | Specific Reagent | Mechanism of Action | Key Advantage | Major Limitation |
| Silyl-Lewis Acid | TMSOTf | Activates aldehyde; Silyl group traps nucleophile. | Gold Standard for stereocontrol; Enables "Silyl-Prins" (exo-olefin products). | Highly moisture sensitive; requires strictly anhydrous conditions (-78°C). |
| Indium Salts | InBr₃ / In(OTf)₃ | Mild Lewis acid; coordinates oxygen lone pairs. | Halogen incorporation (Halo-Prins); Water-tolerant; milder than TiCl₄. | Can be slower with electron-deficient aldehydes. |
| Iron Salts | FeCl₃ | High oxophilicity; inexpensive.[1] | Sustainable; effective for Aza-Prins (nitrogen analogs). | Lower stereoselectivity compared to TMSOTf in complex substrates. |
| Brønsted Acids | TFA / p-TSA | Protonation of carbonyl.[1] | Simple, metal-free.[1] | Harsh; often leads to polymerization or thermodynamic equilibration (loss of kinetic products). |
| Superacids | TfOH (Triflic Acid) | Super-activation. | Forces cyclization of unreactive substrates.[1] | Poor functional group tolerance (strips protecting groups). |
Detailed Experimental Protocols
Protocol A: High-Fidelity Silyl-Prins Cyclization (TMSOTf-Mediated)
Application: Synthesis of 2,6-disubstituted-4-methylenetetrahydropyrans.[2][3] Why this works: TMSOTf acts as both a catalyst and a scavenger. The use of a vinylsilane or allylsilane moiety allows for the "Silyl-Prins" pathway, where the elimination of the silyl group ensures the formation of a discrete exocyclic double bond, avoiding complex cationic rearrangements.[1]
Materials
-
Substrate: Homoallylic silyl alcohol (1.0 equiv)
-
Aldehyde: Benzaldehyde or aliphatic aldehyde (1.1 equiv)
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv - Note: Stoichiometric amount often required for silyl-modified variants to drive equilibrium, though catalytic (10-20 mol%) is possible for standard Prins).
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Sat. NaHCO₃
Step-by-Step Methodology
-
System Prep: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.
-
Solvation: Charge the flask with the aldehyde (1.1 mmol) and homoallylic silyl alcohol (1.0 mmol). Add anhydrous DCM (10 mL, 0.1 M concentration).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C .
-
Critical Insight: Low temperature is essential to suppress the competing 2-oxonia-Cope rearrangement, which causes racemization.[1]
-
-
Catalyst Addition: Add TMSOTf (1.1 mmol) dropwise via a gas-tight syringe over 5 minutes.
-
Observation: The solution may turn light yellow/orange, indicating oxocarbenium ion formation.[1]
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor via TLC (stain with PMA or Anisaldehyde; product is usually less polar than the alcohol).
-
Quench: While at 0°C, quench by adding saturated aqueous NaHCO₃ (5 mL) with vigorous stirring.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoint:
-
NMR Signature: Look for the disappearance of the vinylsilane signals and the appearance of two distinct doublets of doublets (dd) for the C2 and C6 protons. A large coupling constant (
Hz) indicates axial-axial coupling, confirming the 2,6-cis stereochemistry.
Protocol B: Stereoselective Halo-Prins Cyclization (Indium-Mediated)
Application: Synthesis of 4-halo-tetrahydropyrans (useful for further cross-coupling). Why this works: The combination of InBr₃ and TMSBr generates a reactive indium species that activates the aldehyde while the bromide ion acts as the nucleophile to trap the carbocation, installing a halogen handle with high axial selectivity.[1]
Materials
-
Substrate: Homoallylic alcohol (1.0 equiv)
-
Aldehyde: 1.0 equiv[1]
-
Lewis Acid: Indium(III) Bromide (InBr₃) (10 mol%)
-
Additive: Trimethylsilyl Bromide (TMSBr) (1.2 equiv)[4]
-
Solvent: DCM (anhydrous)
Step-by-Step Methodology
-
Setup: In a dry Schlenk tube under Argon, dissolve InBr₃ (0.1 mmol) in DCM (2 mL).
-
Activation: Add the aldehyde (1.0 mmol) and stir for 10 minutes at 0°C .
-
Substrate Addition: Add the homoallylic alcohol (1.0 mmol) followed immediately by the dropwise addition of TMSBr (1.2 mmol).
-
Reaction: Stir at 0°C for 2–4 hours.
-
Mechanism Note: The TMSBr generates the silyl ether in situ, which is more reactive toward the In-activated aldehyde.[1]
-
-
Quench: Pour the mixture into ice-cold water.
-
Workup: Extract with DCM. The organic layer may require a wash with 10% Na₂S₂O₃ if slight bromine coloration appears (unlikely with pure reagents).
-
Purification: Silica gel chromatography.
Self-Validating Checkpoint:
-
Stereochemistry: The incoming halide typically occupies the equatorial position (kinetic trap) or axial position (thermodynamic, anomeric effect) depending on the exact substrate.[1] However, for 2,4,6-trisubstituted systems, the all-cis isomer is often the major product due to the chair-like TS where all substituents prefer equatorial orientations (except the halogen which may vary).[1]
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Temperature too high; Acid too strong. | Lower temp to -78°C; Switch from pure Lewis Acid to a milder system (e.g., In(OTf)₃). |
| Racemization | 2-oxonia-Cope rearrangement (3,3-sigmatropic shift).[5] | This occurs if cyclization is slow.[1] Increase catalyst loading to accelerate cyclization over the rearrangement rate. Keep temp low. |
| Poor Diastereoselectivity (dr) | "Loose" transition state. | Switch solvent to DCM or Toluene (non-coordinating). Avoid THF/Ether as they coordinate the Lewis Acid, altering the TS geometry. |
| Hydrolysis of Product | Acidic workup.[1] | Ensure quench is basic (NaHCO₃ or Et₃N). THP acetals are acid-sensitive.[1] |
References
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein J. Org.[1] Chem. (2021).[2][3][5][6]
-
Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols. Organic Chemistry Portal (Summarizing J. Org. Chem.).[1][4][2][5][6][7][8][9][10][11][12]
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid. J. Org. Chem. (2023).
-
Indium(III) Triflate as an Efficient Catalyst for the Deprotection of Acetals and Ketals. J. Org.[1][9] Chem. (2007).[9]
-
Tetrahydropyran Synthesis - Recent Literature. Organic Chemistry Portal.
Sources
- 1. Prins Reaction [organic-chemistry.org]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans [organic-chemistry.org]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lead Diversification through a Prins-Driven Macrocyclization Strategy: Application to C13-Diversified Bryostatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in the Synthesis of 4,4-Disubstituted Oxanes
Welcome to the technical support center dedicated to the synthesis of 4,4-disubstituted oxanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable heterocyclic motifs. As structures bearing a quaternary, oxygenated stereocenter, 4,4-disubstituted oxanes present unique synthetic challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your reaction yields and achieve your synthetic goals.
Section 1: Core Synthetic Strategies & Mechanistic Underpinnings
The construction of the 4,4-disubstituted tetrahydropyran (oxane) ring is predominantly achieved through two powerful strategies: the Prins cyclization and intramolecular etherification. Understanding the mechanisms and critical control points of these reactions is the foundation for effective troubleshooting.
The Prins Cyclization Pathway
The Prins cyclization is a formidable tool for forming tetrahydropyran rings. It typically involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through a key oxocarbenium ion intermediate, which undergoes an intramolecular electrophilic attack by the alkene. The resulting cyclic carbocation is then trapped by a nucleophile.
The nature of the substituents, the choice of acid catalyst, and the reaction conditions dictate the efficiency and stereochemical outcome of the cyclization. Yields can be significantly impacted by the stability of the intermediates and the competition between desired cyclization and undesired side reactions like elimination or polymerization.[1][2]
Caption: Generalized mechanism of the Prins cyclization.
Intramolecular Etherification
This strategy involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group, typically a halide or sulfonate ester. The reaction is often promoted by a base to deprotonate the alcohol, forming an alkoxide that acts as an internal nucleophile. Alternatively, Brønsted or Lewis acids can be used to activate a leaving group on a benzylic or tertiary carbon, generating a carbocation that is trapped by the tethered alcohol.[3] The key to high yields is ensuring that the rate of this intramolecular SN2 or SN1 reaction significantly outpaces any competing intermolecular reactions.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4,4-disubstituted oxanes in a practical question-and-answer format.
Issue 1: Low or No Product Yield with Significant Unreacted Starting Material
Q: My reaction stalls, and I recover most of my starting materials. What are the likely causes?
A: This is a classic activation problem. The core issue is that the energy barrier for the initial step—typically the formation of an oxocarbenium ion in a Prins reaction or the displacement of a leaving group in an etherification—is not being overcome.
Potential Causes & Suggested Solutions:
-
Insufficiently Strong Acid Catalyst (Prins Cyclization): The Lewis or Brønsted acid may not be potent enough to activate the carbonyl component, especially if it is sterically hindered or electron-rich.
-
Presence of Inhibitors (Water or Basic Impurities): Trace amounts of water can hydrolyze or deactivate sensitive Lewis acids. Basic impurities in your starting materials or solvent can neutralize the acid catalyst.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and flame-dried glassware. The addition of molecular sieves (e.g., 4 Å MS) is a highly effective method to scavenge trace water and has been shown to dramatically improve yields, sometimes from 0% to over 90%.[5]
-
-
Poor Leaving Group (Intramolecular Etherification): In SN2-type cyclizations, the reaction rate is highly dependent on the quality of the leaving group.
-
Solution: If using a chloride, consider converting it to a better leaving group like a bromide, iodide, or, ideally, a tosylate (OTs) or mesylate (OMs). This significantly lowers the activation energy for the cyclization step.
-
| Catalyst/Promoter | Typical Application | Key Considerations |
| FeCl₃, In(OTf)₃ | General Prins Cyclizations | Effective and economical Lewis acids.[2] |
| TMSOTf, Sc(OTf)₃ | Difficult Substrates | Very strong Lewis acids for less reactive carbonyls. |
| PTSA, H₂SO₄ | Acid-Catalyzed Etherification | Strong Brønsted acids; can promote side reactions.[3] |
| 4 Å Molecular Sieves | Additive for Prins | Scavenges water, protects catalyst, boosts yield.[5] |
| NaH, KHMDS | Base-Mediated Etherification | Strong, non-nucleophilic bases for forming alkoxides. |
Issue 2: Formation of Significant Side Products
Q: My reaction produces a complex mixture, with low conversion to the desired oxane. How can I improve selectivity?
A: Side product formation indicates that one or more alternative reaction pathways are competitive with your desired cyclization. Identifying these byproducts is the first step to suppressing their formation.
Common Side Products & Mitigation Strategies:
-
Elimination Products (Dihydropyrans): In Prins cyclizations, the cyclized carbocation can lose a proton to form an unsaturated ring, particularly at higher temperatures or with non-nucleophilic counter-ions.[1]
-
Mitigation:
-
Lower the Temperature: This often favors the desired nucleophilic trapping over elimination.
-
Use a Protic/Nucleophilic Solvent: Solvents like water or acetic acid can act as external nucleophiles to trap the cation before elimination can occur.
-
Choose a Catalyst with a Nucleophilic Counter-ion: For instance, using TMSCl/NaI can lead to the formation of a 4-iodotetrahydropyran, which can be a stable product or a handle for further functionalization.[2]
-
-
-
Intermolecular Reactions: If the rate of intramolecular cyclization is slow, starting materials can react with each other, leading to dimers or polymers.
-
Mitigation:
-
Apply High Dilution Principles: Running the reaction at a lower concentration (e.g., <0.1 M) favors the intramolecular pathway over intermolecular alternatives. This is especially critical for base-mediated etherifications.
-
Slow Addition: Adding one of the reactive partners slowly via syringe pump can maintain a low instantaneous concentration, further suppressing intermolecular side reactions.
-
-
Caption: Troubleshooting decision tree for low oxane yields.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a Prins cyclization? A1: There is no single optimal temperature; it is highly substrate-dependent. A good starting point is room temperature. If the reaction is slow, gentle heating (40-60 °C) may be required. However, if elimination byproducts are observed, cooling the reaction (0 °C to -20 °C) is recommended to improve selectivity. The influence of temperature can be a critical variable for selective product formation.[3]
Q2: My 4,4-disubstituted oxane appears to be unstable during silica gel chromatography. What can I do? A2: The slightly acidic nature of standard silica gel can catalyze the ring-opening of certain oxanes, especially those with acid-labile substituents. To prevent this, you can neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent) before packing the column. Alternatively, using a different stationary phase like alumina (basic or neutral) or Florisil can be effective.
Q3: How do I control diastereoselectivity in my cyclization? A3: Diastereoselectivity in Prins cyclizations is often governed by the tendency of substituents on the forming ring to adopt pseudo-equatorial positions in a chair-like transition state. For many substrates, this leads to a high preference for the cis-2,6-disubstituted product.[4] If you are obtaining a mixture of diastereomers, screening different catalysts and solvents is the first step. Bulky Lewis acids can sometimes enhance steric differentiation in the transition state, leading to improved selectivity.
Section 4: Experimental Protocols
Protocol 1: High-Yield, Molecular Sieve-Promoted Prins Cyclization
This protocol is adapted from a highly efficient method for synthesizing 2,6-disubstituted-4-tosyloxytetrahydropyrans, which can be readily converted to other 4-substituted analogs.[5]
-
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
p-Toluenesulfonic acid (PTSA) monohydrate (1.5 equiv)
-
Activated 4 Å molecular sieves (powdered, ~500 mg per mmol of alcohol)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the activated 4 Å molecular sieves.
-
Add anhydrous DCM to the flask, followed by the homoallylic alcohol, the aldehyde, and finally the PTSA.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-2 hours.[5]
-
Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, washing the pad with additional DCM.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4,4-disubstituted oxane.
-
References
-
Reddy, B. V. S., et al. (2012). Efficient, highly diastereoselective MS 4 Å-promoted one-pot, three-component synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans via Prins cyclization. Beilstein Journal of Organic Chemistry. [Link]
-
Zimmerman, D. M., et al. (1985). Synthesis and Pharmacological Studies of 4,4-disubstituted Piperidines: A New Class of Compounds With Potent Analgesic Properties. Journal of Medicinal Chemistry. [Link]
-
Request PDF: Synthesis of Oxepanes and Oxepines. (n.d.). ResearchGate. [Link]
-
Urban, S., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. RSC Chemical Biology. [Link]
-
Grayson, J. D., & Mlynarski, S. N. (2021). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. Organic Letters. [Link]
-
Gouda, M. A., et al. (2018). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Arabian Journal of Chemistry. [Link]
-
Kim, D. K., & Krische, M. J. (2016). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Journal of the American Chemical Society. [Link]
-
Castillo Millán, J., et al. (2020). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. ResearchGate. [Link]
-
Al-Ashmawy, M. I., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. European Journal of Medicinal Chemistry. [Link]
-
Kim, S., et al. (2021). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules. [Link]
-
Padrón, J. I., & Padrón, J. M. (2018). Iron-Catalyzed Prins-Peterson Reaction for the Direct Synthesis of Δ4-2,7-Disubstituted Oxepenes. Request PDF. [Link]
-
Taylor, J. G., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Njardarson, J. T., & Mack, D. J. (2016). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]
-
Mastering Organic Synthesis. (2023). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? YouTube. [Link]
-
Kumar, A., & Saxena, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Organic & Biomolecular Chemistry. [Link]
-
Barcellos, T., et al. (2020). Synthesis of 3,4-Bis(Butylselanyl)Selenophenes and 4-Alkoxyselenophenes Promoted by Oxone®. Molecules. [Link]
-
Leah4sci. (2023). Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. YouTube. [Link]
-
Tu, Y.-q., et al. (2018). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]
-
Mastering Organic Synthesis. (2023). Can You Solve This Wild Multistep Synthesis Problem? YouTube. [Link]
-
Khan Academy. (n.d.). Synthesis using alkynes. Khan Academy. [Link]
-
Kumar, A., & Saxena, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]
-
McMurry, J. (n.d.). Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. Student Solutions Manual for Organic Chemistry. [Link]
-
Kitching, W. (n.d.). Product Class 9: 1,4-Dioxanes. Science of Synthesis. [Link]
- Google Patents. (1986).
Sources
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient, highly diastereoselective MS 4 Å-promoted one-pot, three-component synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans via Prins cyclization [beilstein-journals.org]
Catalytic Optimization Hub: Tetrahydropyran (THP) Synthesis
Mission: To provide high-fidelity troubleshooting and optimization protocols for the construction of tetrahydropyran (THP) pharmacophores. This guide focuses on the Prins cyclization and related Lewis Acid-mediated pathways, moving beyond simple alcohol protection to the construction of complex ether rings found in polyether antibiotics and marine toxins.
Module 1: Catalyst Selection & Thermodynamics
Understanding the "Why" before the "How"
Q: I am observing low turnover numbers (TON) with standard Lewis Acids ( , ). How do I select a more robust catalyst?
A: Traditional oxophilic Lewis acids often suffer from rapid hydrolysis or irreversible binding to the product (product inhibition), requiring stoichiometric loading. For catalytic efficiency, you must switch to water-tolerant, soft Lewis acids .
Recommendation:
Switch to Indium(III) Triflate [
-
Mechanism: These metal centers possess a large ionic radius and rapid ligand exchange rates (
for ), allowing for high Turnover Frequency (TOF) without product inhibition. -
Loading Advantage: While
often requires 100 mol%, typically achieves equilibrium at 1–5 mol% for Prins cyclizations.
Q: How does solvent polarity affect my catalyst loading requirements?
A: Solvent polarity dictates the aggregation state of the catalyst and the stability of the oxocarbenium intermediate.
-
Non-polar solvents (DCM, Toluene): Often require higher loading (5–10 mol%) because the catalyst may aggregate, reducing the effective surface area of the active species.
-
Polar Aprotic (Acetonitrile, Nitromethane): Stabilize the cationic intermediate and facilitate catalyst dissociation. You can often drop loading to 0.5–1 mol% .
-
Warning: Avoid strongly coordinating solvents (THF, DMF) as they will compete with the substrate for the metal center, effectively poisoning the catalyst.
Module 2: Optimization & Kinetics (The "How")
Q: My yield has plateaued at 65% despite increasing catalyst loading from 5 mol% to 15 mol%. Why?
A: This indicates you have hit a thermodynamic ceiling or a deactivation cliff , not a kinetic limitation. Adding more catalyst will not shift the equilibrium and may induce polymerization.
Troubleshooting Steps:
-
Check Moisture: Even "water-tolerant" catalysts like
lose activity if the hydration shell becomes too large. Add 4Å Molecular Sieves (powdered). -
Product Inhibition: The THP oxygen lone pair may be binding to the metal center.
-
Solution: Increase temperature by 10°C to promote ligand exchange.
-
-
Side Reactions: High loading increases the acidity of the medium, promoting the 2-oxonia-Cope rearrangement or ring opening.
Q: How do I optimize loading for diastereoselectivity (cis/trans ratio)?
A: Catalyst loading indirectly affects selectivity by altering the reaction rate relative to the equilibration rate.
-
Kinetic Control (Low Loading, Low Temp): Favors the cis-2,6-disubstituted product via the chair-like Zimmerman-Traxler transition state.
-
Thermodynamic Control (High Loading, High Temp): The Lewis acid can re-open the THP ring, allowing equilibration to the thermodynamically stable isomer (often trans depending on substitution).
Module 3: Visualizing the Pathway
The following diagram illustrates the Prins cyclization mechanism and the critical decision points where catalyst loading impacts the outcome.
Caption: Mechanistic flow of Prins cyclization. Green path indicates optimal catalytic turnover; red paths indicate consequences of overloading.
Module 4: Experimental Protocols
Protocol A: Catalyzed Prins Cyclization
Target: Synthesis of 2,4,6-trisubstituted tetrahydropyrans.
Reagents:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Indium(III) Triflate (5.0 mol%)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]
-
4Å Molecular Sieves (Activated, Powdered)
Step-by-Step Workflow:
-
Catalyst Activation (Critical):
-
Flame-dry a round-bottom flask under Argon.
-
Add
(5 mol%) and 4Å MS. -
Self-Validating Step: If the catalyst turns gummy or dark immediately upon solvent addition, your solvent is wet. Abort and distill solvent.
-
-
Reaction Assembly:
-
Add solvent (0.1 M concentration relative to alcohol).
-
Add aldehyde first, stir for 5 minutes to form the Lewis acid-aldehyde complex.
-
Add homoallylic alcohol dropwise over 10 minutes. Reasoning: Prevents high local concentration of alcohol which can chelate the catalyst.
-
-
Monitoring:
-
Stir at 25°C. Monitor by TLC every 30 minutes.
-
Endpoint: Disappearance of homoallylic alcohol.
-
Optimization: If conversion <50% after 2 hours, add TMSCl (10 mol%) as a promoter (generates superacidic conditions in situ).
-
-
Workup:
-
Quench with Sat.
. -
Extract with DCM.
-
Note: Indium salts can be recovered from the aqueous phase if scaling up (>10g), but for research scale, standard disposal is acceptable.
-
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Catalyst Poisoning (Amines/Pyridines) | Use acid-wash on glassware; ensure substrates are amine-free. |
| No Reaction | Catalyst Hydration | Add 4Å MS; switch to |
| Polymerization | Loading too high (>10 mol%) | Reduce loading to 1 mol%; Dilute reaction to 0.05 M. |
| Loss of Selectivity | Thermodynamic Equilibration | Lower temperature to 0°C; Stop reaction immediately at 100% conversion. |
Module 5: Comparative Data
Table 1: Lewis Acid Performance in THP Synthesis (Benzaldehyde + Homoallylic Alcohol)
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | cis:trans | Notes |
| 5 | 2.5 | 92 | 95:5 | Best balance of rate/selectivity. | |
| 1 | 4.0 | 88 | 92:8 | Highly active, lower cost. | |
| 50 | 1.0 | 75 | 60:40 | Harsh; degrades sensitive groups. | |
| 10 | 6.0 | 65 | 80:20 | Sustainable, but lower yields. | |
| PMA (aq) | 2 | 8.0 | 85 | >98:2 | Green chemistry (water solvent). |
References
-
Prins Cycliz
-
Indium(III)
-
Bismuth(III)
-
Green Chemistry Approaches (PMA/W
- Title: The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Deriv
- Source: Organic Chemistry Portal
-
URL:[Link]
Sources
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Bismuth(iii) triflate as a novel and efficient activator for glycosyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Intramolecular Etherification Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Intramolecular etherification, a cornerstone of cyclic ether synthesis, is a powerful tool in the construction of complex molecular architectures found in natural products and pharmaceuticals. While elegant in principle, these ring-closing reactions can be fraught with challenges, from stubborn starting materials to a bewildering array of side products. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during intramolecular etherification, grounded in mechanistic principles and field-proven strategies.
Core Troubleshooting: A Question-and-Answer Approach
This section addresses the most frequent and critical problems encountered during intramolecular etherification reactions, primarily focusing on the widely used Williamson ether synthesis pathway.
Question 1: My reaction shows low or no conversion to the desired cyclic ether. What are the likely causes and how can I fix it?
Low or nonexistent conversion is a common frustration. The root cause often lies in one of three areas: the quality of your reagents, the reaction conditions, or inherent substrate limitations.
Causality and Solutions:
-
Reagent Integrity is Paramount: The Williamson ether synthesis involves an alkoxide nucleophile attacking an alkyl halide.[1] The formation of this alkoxide is critical.
-
Base Deactivation: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are frequently used.[2] These reagents are highly sensitive to moisture and air. If your NaH is gray instead of white, it has likely oxidized and lost its activity. Always use freshly opened or properly stored hydride.
-
Solvent Purity: Anhydrous conditions are crucial. Any residual water or protic solvent will quench the strong base and the generated alkoxide, halting the reaction. Ensure solvents are rigorously dried before use.
-
-
Optimizing Reaction Conditions:
-
Temperature: While heating can accelerate reactions, excessive temperatures can favor elimination side reactions, especially with secondary halides.[2] A typical starting point is 50-100 °C.[1] If you suspect decomposition or side reactions, lower the temperature and increase the reaction time.
-
Reaction Time: These reactions can range from 1 to 8 hours.[1] It is essential to monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC) to determine the optimal endpoint and prevent product degradation from prolonged heating.[2]
-
Base Selection: A base must be strong enough to deprotonate the alcohol to form the nucleophilic alkoxide.[3] Sodium hydride is a common choice because the only byproduct is hydrogen gas, which simply bubbles out of the reaction.[3]
-
-
Substrate Reactivity:
-
Leaving Group Ability: The SN2 mechanism, which governs this reaction, requires a good leaving group.[4] The typical reactivity trend is I > Br > Cl > OTs/OMs. If you are using a chloride, consider converting it to a bromide or iodide to enhance reactivity.
-
Steric Hindrance: The reaction is fastest for primary alkyl halides.[4] Cyclization onto a secondary carbon is slower and competes with elimination, while cyclization onto a tertiary carbon will almost exclusively result in elimination.[5] If your synthesis allows, position the leaving group on the least sterically hindered carbon.
-
Troubleshooting Workflow: Low Conversion
If your reaction has failed, follow this logical diagnostic workflow to identify the problem.
Caption: Factors influencing the outcome of intramolecular etherification.
Question 3: My substrate has unique features (e.g., conformational rigidity) that seem to be hindering the reaction. What should I consider?
Sometimes, the challenge is not the reagents or general conditions but the intrinsic properties of the molecule you are trying to cyclize. This is where a deeper understanding of stereoelectronics and reaction kinetics becomes vital.
Causality and Solutions:
-
Baldwin's Rules for Ring Closure: Proposed by Sir Jack Baldwin, these rules predict the favorability of ring-closing reactions based on the trajectory of the nucleophilic attack. [6]They classify cyclizations by ring size, the geometry of the carbon being attacked (e.g., tet for sp3, trig for sp2), and whether the bond being broken is part of the newly formed ring (endo) or outside of it (exo). [7][8]
-
Relevance: For the intramolecular Williamson ether synthesis (an attack on an sp3 or tetrahedral carbon), all exo-tet cyclizations are favored. [9]This covers the vast majority of cases for forming 3- to 7-membered rings. However, 5-endo-tet and 6-endo-tet cyclizations are disfavored. [9]It is crucial to analyze your substrate to ensure it doesn't fall into a disfavored category.
-
-
Thermodynamic vs. Kinetic Control: Most intramolecular etherifications are run under kinetic control, meaning the product that forms fastest is the major product. [10]This is why 5- and 6-membered rings form much more readily than medium-sized (8-11 membered) rings, which suffer from high transannular strain. [4][11]
-
Forcing a Reaction: If a reaction is thermodynamically favorable but kinetically slow, you may need more forcing conditions (higher temperatures, longer reaction times). However, be aware this also increases the risk of side reactions.
-
-
Acid-Catalyzed Alternatives: While the base-mediated Williamson synthesis is common, acid-catalyzed cyclization is an alternative, particularly for substrates that might be sensitive to strong bases. [12]This method typically involves heating an alcohol in the presence of a strong acid (like H2SO4) to promote dehydration and cyclization. [12]Hot water can also act as a mild acid catalyst for some substrates. [13]This approach is often used for the synthesis of symmetric ethers from two molecules of an alcohol but can be adapted for intramolecular cases. [12]
Data Summary and Recommended Conditions
The choice of base, solvent, and temperature is critical and often depends on the desired ring size.
| Ring Size | Favored by | Recommended Base | Typical Solvent | Temperature (°C) | Key Considerations |
| 3-4 | Proximity | NaH, KH | THF, DMF | 25 - 60 | High ring strain can make these challenging. |
| 5-6 | Low Strain & Favorable Entropy | NaH, KHMDS, t-BuOK | THF, DMF, Dioxane | 25 - 100 | Generally the most favorable and fastest cyclizations. [4][14] |
| 7-10 | High Dilution | NaH, KH | THF, Toluene | 60 - 110 | Prone to intermolecular dimerization; high dilution is essential. [14] |
| 11+ | High Dilution | Cs₂CO₃, K₂CO₃ | Acetonitrile, DMF | 80 - 120 | Template effects with alkali metals can assist cyclization. |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Etherification (High Dilution)
This protocol is designed to minimize intermolecular side reactions.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum. Add a magnetic stir bar.
-
Solvent and Base: To the flask, add a large volume of anhydrous solvent (e.g., THF, to achieve a final concentration of ~0.01 M) and the base (e.g., 1.2 equivalents of NaH).
-
Substrate Addition: Dissolve the haloalcohol starting material (1.0 equivalent) in a smaller volume of the same anhydrous solvent in a separate flame-dried flask. Draw this solution into a syringe.
-
Slow Addition: Using a syringe pump, add the substrate solution to the stirring suspension of the base over a period of 4-8 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the desired temperature. Monitor the disappearance of starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess hydride by the slow addition of water or isopropanol. Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
-
Q1: What is the "template effect" and when is it useful?
-
A1: The template effect uses a metal cation that coordinates to multiple heteroatoms in the linear precursor, pre-organizing it into a cyclic conformation. This significantly increases the rate of the desired intramolecular reaction. It is particularly useful in the synthesis of large macrocycles like crown ethers, where K⁺ can be an effective template for 18-crown-6.
-
-
Q2: Can I use a secondary alkyl halide for my cyclization?
-
A2: Yes, but with caution. Secondary alkyl halides are much more prone to the competing E2 elimination reaction, which leads to an alkene byproduct. [5]To favor substitution, use the mildest possible conditions (e.g., lower temperature) and a less-hindered base.
-
-
Q3: My starting material has multiple hydroxyl groups. How can I achieve selective etherification?
-
A3: This requires the use of protecting groups. You must selectively protect the hydroxyl groups that you do not want to react. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn), which can be removed under specific conditions after the cyclization is complete.
-
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chegg. (2019). Q. Explain the high dilution technique used to synthesise large rings; the principles. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Intramolecular reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. Retrieved from [Link]
-
ACS Publications. (2014). Intramolecular Etherification and Polyene Cyclization of π-Activated Alcohols Promoted by Hot Water. The Journal of Organic Chemistry. Retrieved from [Link]
-
NPTEL. (n.d.). 7.1 Synthesis by high dilution principle. Retrieved from [Link]
-
YouTube. (2019). Acid Catalyzed ether synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Baldwin's rules. Retrieved from [Link]
-
University of Pittsburgh. (2006). The Baldwin Rules for Ring Closure. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of intramolecular cyclization reaction. Retrieved from [Link]
-
ResearchGate. (2011). Acid-Catalyzed Etherification of Glycerol with Long-Alkyl-Chain Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). III. Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]
-
Evans, D. A. (n.d.). Baldwin's Rules for Ring Closure. Harvard University. Retrieved from [Link]
-
ResearchGate. (2015). High dilution reactions — New synthetic applications. Retrieved from [Link]
-
ResearchGate. (2013). Intramolecular Etherification of Five-Membered Cyclic Carbonates Bearing Hydroxyalkyl Groups. Retrieved from [Link]
-
YouTube. (2024). Baldwin's rules. Retrieved from [Link]
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Technical Support Center: Williamson Ether Synthesis of Cyclic Ethers
[1][2]
Current Status: Operational Ticket Focus: Selectivity & Yield Optimization in Cyclic Ether Formation Support Tier: Level 3 (Senior Application Scientist)[1]
Mission Statement
Welcome to the Advanced Synthesis Support Center. You are likely here because your Williamson ether synthesis—a deceptively simple
This guide moves beyond textbook definitions to address the specific kinetic and thermodynamic levers you must pull to favor the ether product.
Module 1: The Elimination vs. Substitution Battlefield
Ticket #001: "My reaction yields are dominated by alkene byproducts."
Diagnosis:
You are experiencing the "Basicity vs. Nucleophilicity" conflict.[1] In cyclic systems, particularly with secondary halides, the steric bulk of the ring hinders the backside attack required for
Troubleshooting Protocol:
| Variable | Standard Condition (The Problem) | Optimized Condition (The Fix) | Mechanistic Rationale |
| Base Selection | Potassium tert-butoxide ( | Sodium Hydride (NaH) or KH | |
| Solvent | Ethanol or Methanol | DMF, DMSO, or HMPA | Protic solvents solvate the nucleophile (alkoxide), reducing its reactivity.[1] Polar aprotic solvents leave the anion "naked" and highly reactive, accelerating |
| Temperature | Reflux (>80°C) | Ambient to 50°C | Elimination has a higher activation energy ( |
| Leaving Group | Chloride (-Cl) | Tosylate (-OTs) or Mesylate (-OMs) | Sulfonates are better leaving groups and less basic than halides, reducing the activation barrier for the |
Q: I must use a secondary cyclic halide. How do I force the
Module 2: Intramolecular Cyclization (Ring Closure)
Ticket #002: "I am getting oligomers/polymers instead of the target cyclic ether."
Diagnosis:
This is a concentration issue. The rate of intramolecular reaction (cyclization) is first-order (
The High-Dilution Protocol: To favor ring closure, you must starve the intermolecular pathway.[1]
-
Solvent Volume: Increase solvent volume to achieve a concentration of < 0.01 M .
-
Slow Addition: Do not dump reagents. Add the substrate solution dropwise into a refluxing solution of the base over 4–8 hours using a syringe pump.[1]
-
Baldwin’s Rules Check: Verify your geometry.
-
Favored: 3-Exo-Tet, 5-Exo-Tet, 6-Exo-Tet.
-
Disfavored: 5-Endo-Tet. (You cannot form a 5-membered ring if the leaving group is inside the ring being formed) [4].
-
Visualizing the Competition
The following diagram illustrates the kinetic divergence between cyclization and polymerization.
Caption: Kinetic competition between unimolecular ring closure (favored by dilution) and bimolecular polymerization.[1]
Module 3: Stereochemical Integrity
Ticket #003: "My product is racemic or has the wrong stereochemistry."
Diagnosis:
Williamson synthesis is a stereospecific
Root Cause Analysis:
-
Racemization: Indicates an
pathway.[1] Your solvent is likely too polar/protic, or your leaving group is on a tertiary/benzylic carbon that stabilizes a carbocation.[1]-
Fix: Switch to strictly anhydrous, aprotic conditions (THF/DMF) and ensure the base is strong enough to force
.[1]
-
-
Retention: Indicates Neighboring Group Participation (NGP) .[1] If an adjacent functional group (like an ester or amine) attacks the center first to form a transient intermediate, the subsequent alkoxide attack will result in a double inversion (net retention).[1]
The "Inversion" Rule: If attacking a cyclic secondary halide (e.g., cis-4-bromocyclohexanol derivative), the nucleophile must approach from the axial position if the leaving group is equatorial (and vice versa).[1]
-
Requirement: The Nucleophile and Leaving Group must be anti-periplanar (180° dihedral angle).[1]
Module 4: Advanced Catalysis (Green & Efficient)
Ticket #004: "Standard conditions are failing. I need a catalytic boost."
Solution: Phase Transfer Catalysis (PTC) When solubility is an issue (e.g., solid base, organic substrate), PTC acts as a shuttle.[1]
Recommended System:
-
Organic Phase: Toluene or Dichloromethane (DCM).[1]
-
Aqueous/Solid Phase: 50% NaOH (aq) or solid KOH.[1]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (if using potassium bases).[1]
Mechanism:
The catalyst extracts the
Protocol:
Summary: The Optimization Decision Tree
Use this logic flow to determine your experimental setup before starting.
Caption: Decision matrix for selecting reaction conditions based on substrate steric hindrance.
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 386–387.[1] (Discusses the fundamental competition between E2 and
based on base steric hindrance). -
Parker, A. J. "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents."[1] Quarterly Reviews, Chemical Society, 1962, 16, 163-187.[1] Link (Foundational text on "naked anion" reactivity in DMSO/DMF).[1]
-
Freedman, H. H.; Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis."[1] Tetrahedron Letters, 1975, 16(38), 3251-3254.[1][4] Link[1]
-
Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976, 734-736.[1] Link (Establishes the geometric constraints for intramolecular cyclization).[1]
Validation & Comparative
A Researcher's Guide to Confirming the Stereochemistry of 4-Substituted Oxanes by X-ray Crystallography
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. For cyclic ethers like 4-substituted oxanes, which are prevalent scaffolds in many biologically active compounds, an unambiguous determination of stereochemistry is crucial for understanding structure-activity relationships (SAR) and ensuring the desired pharmacological effect. While various analytical techniques can provide stereochemical information, single-crystal X-ray crystallography remains the gold standard, offering direct and definitive evidence of a molecule's absolute configuration.[1]
This guide provides an in-depth comparison of X-ray crystallography with other methods for the stereochemical determination of 4-substituted oxanes. It delves into the experimental workflow, from crystal growth to data interpretation, and offers insights into overcoming common challenges. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful analytical technique.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of a beam of incident X-rays.[2] This technique provides a three-dimensional map of electron density within the crystal, revealing the precise positions of atoms and the nature of their chemical bonds.[2] For chiral molecules like 4-substituted oxanes, X-ray crystallography can unequivocally establish the absolute configuration, a critical piece of information for drug design and development.[1]
While other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for structural elucidation, they can sometimes lead to ambiguous stereochemical assignments, especially in complex molecules.[3] X-ray crystallography, when successful, provides a direct visualization of the molecule, leaving no room for doubt.
The Crystallographic Workflow: A Step-by-Step Guide
The journey from a synthesized 4-substituted oxane to its confirmed stereochemistry involves a meticulous, multi-step process. Success at each stage is critical for obtaining a high-quality crystal structure.
Caption: The experimental workflow for X-ray crystallography.
The most significant bottleneck in X-ray crystallography is often the initial step: growing a single, high-quality crystal.[4] For 4-substituted oxanes, which can exhibit conformational flexibility, this can be particularly challenging.
Experimental Protocol: Vapor Diffusion for Crystal Growth
-
Purification: The compound must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound is sparingly soluble.[5] This allows for slow crystallization, which is essential for growing large, well-ordered crystals.
-
Apparatus Setup:
-
Place a small volume (e.g., 1-2 mL) of a "precipitant" solvent (in which the compound is poorly soluble) in the bottom of a sealed container (e.g., a small beaker inside a larger jar).
-
Dissolve the 4-substituted oxane in a small amount of a "good" solvent (in which it is more soluble).
-
Place a droplet of this solution on a siliconized glass slide and invert it over the precipitant reservoir.
-
-
Incubation: Seal the container and leave it undisturbed in a vibration-free environment. The slow diffusion of the precipitant vapor into the droplet will gradually decrease the solubility of the compound, leading to the formation of crystals over hours, days, or even weeks.[6]
Causality Behind the Choices: The slow rate of solvent evaporation in the vapor diffusion method is critical. Rapid precipitation leads to the formation of many small crystals or an amorphous solid, which are unsuitable for single-crystal X-ray diffraction.[5]
Once a suitable crystal is obtained (typically 0.1-0.3 mm in each dimension), the next step is to collect the X-ray diffraction data.[7]
Experimental Protocol: Data Collection
-
Crystal Mounting: The crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of oil or grease.[2] For many organic compounds, data collection is performed at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data.[2]
-
X-ray Source and Detector: The mounted crystal is placed in a focused beam of monochromatic X-rays. Modern diffractometers use powerful X-ray sources and sensitive detectors to capture the diffraction pattern.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4] This ensures that a complete dataset of diffraction intensities is recorded.
The collected diffraction data is a series of spots of varying intensities. The process of converting this pattern into a three-dimensional molecular structure is computationally intensive.
Workflow for Structure Determination:
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: The "phase problem" is a central challenge in crystallography. Direct methods or Patterson methods are computational techniques used to generate an initial electron density map from the diffraction intensities.[8]
-
Structure Refinement: An initial model of the 4-substituted oxane is fitted into the electron density map. The atomic positions and other parameters are then refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.[2]
Confirming Absolute Stereochemistry: The Flack Parameter
For chiral molecules, determining the absolute stereochemistry is a critical outcome of the X-ray crystallographic experiment. This is achieved through the analysis of anomalous scattering.[9][10]
When X-rays interact with electrons, a phenomenon called anomalous dispersion can occur, especially with heavier atoms.[11][12] This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring these differences, the absolute configuration of the molecule can be determined.
The Flack parameter is a crucial value calculated during structure refinement that indicates the correctness of the assigned absolute stereochemistry.[13]
-
A Flack parameter close to 0 indicates that the assigned stereochemistry is correct.
-
A Flack parameter close to 1 suggests that the inverted structure is the correct one.
-
A value around 0.5 may indicate a racemic mixture or twinning.
For a reliable determination, the standard uncertainty (s.u.) of the Flack parameter should be low (ideally less than 0.1).[14][15]
Caption: Interpreting the Flack parameter for absolute stereochemistry.
Data Presentation and Validation
The final output of a crystallographic experiment is typically a Crystallographic Information File (CIF).[16][17] This file contains all the necessary information to describe the crystal structure, including atomic coordinates, bond lengths, angles, and the Flack parameter. This data is often deposited in public databases like the Cambridge Structural Database (CSD) for the benefit of the scientific community.[18][19][20][21][22]
Table 1: Key Crystallographic Data for a Hypothetical 4-Substituted Oxane
| Parameter | Value | Significance |
| Formula | C₁₀H₁₅NO₂ | Elemental composition |
| Crystal System | Orthorhombic | Basic crystal lattice geometry |
| Space Group | P2₁2₁2₁ | Symmetry of the crystal |
| a, b, c (Å) | 8.543, 12.345, 15.678 | Unit cell dimensions |
| α, β, γ (°) | 90, 90, 90 | Unit cell angles |
| R-factor | 0.045 | Agreement between observed and calculated data |
| Flack Parameter | 0.02(4) | Confirms correct absolute stereochemistry |
Comparison with Alternative Techniques
While X-ray crystallography is the definitive method, it is not always feasible. In such cases, other techniques can provide valuable, albeit sometimes less conclusive, stereochemical information.
Table 2: Comparison of Techniques for Stereochemistry Determination
| Technique | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous determination of absolute stereochemistry[1] | Requires a high-quality single crystal, which can be difficult to grow[4][14] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Provides detailed information about connectivity and relative stereochemistry in solution[23] | Absolute stereochemistry determination can be challenging and often requires chiral derivatizing agents or comparison to known standards[3][24] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Can determine absolute configuration in solution; does not require crystallization[14] | Requires comparison with computationally predicted spectra, which can be complex[14] |
Expert Insights: The choice of analytical technique often depends on the specific research question and the nature of the compound. For novel compounds where the stereochemistry is unknown and critically important, the effort to obtain a crystal structure is often justified. For routine confirmation of stereochemistry in a series of related compounds, NMR may be a more practical and high-throughput approach.
Overcoming Challenges in Crystallizing 4-Substituted Oxanes
The flexible nature of the oxane ring and the presence of various substituents can make crystallization challenging. Here are some field-proven strategies to improve the chances of success:
-
Co-crystallization: Introducing a second molecule (a "co-former") that can form non-covalent interactions (e.g., hydrogen bonds) with the 4-substituted oxane can sometimes promote crystallization.[25]
-
Polymorph Screening: A compound may crystallize in multiple forms (polymorphs) under different conditions. A thorough screening of various solvents, temperatures, and crystallization techniques can increase the likelihood of finding a suitable crystal.[26]
-
MicroED: Microcrystal electron diffraction (MicroED) is an emerging technique that can determine the structure from nanocrystals, which are much smaller than those required for X-ray crystallography.[27] This can be a viable alternative when growing larger crystals is not possible.
Conclusion
Single-crystal X-ray crystallography stands as the most authoritative method for the unambiguous determination of the stereochemistry of 4-substituted oxanes.[1] While the process of obtaining a high-quality crystal can be a significant hurdle, the definitive nature of the resulting structural information is invaluable for advancing drug discovery and development programs. By understanding the principles behind the technique, meticulously following experimental protocols, and employing strategies to overcome common challenges, researchers can confidently elucidate the three-dimensional architecture of these important molecules.
References
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
- Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
- Lightfoot, M. P. (2016).
- García, M. E., et al. (2009). Stereochemistry Determination by Powder X‐Ray Diffraction Analysis and NMR Spectroscopy Residual Dipolar Couplings.
- Jones, C. G., et al. (2018). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters, 20(21), 6758-6761.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Wikipedia. (n.d.). Anomalous X-ray scattering. Retrieved from [Link]
- Thipparaboina, R., et al. (2016). Challenges in Translational Development of Pharmaceutical Cocrystals. Journal of Pharmaceutical Sciences, 105(9), 2597-2611.
- Flack, H. D. (2003). Determination of absolute configuration using X-ray diffraction. Helvetica Chimica Acta, 86(4), 905-921.
- Reutzel-Edens, S. M., et al. (2016). Absolute Configuration of Small Molecules by Co‐Crystallization.
- Gražulis, S., et al. (2021). A workflow for deriving chemical entities from crystallographic data and its application to the Crystallography Open Database.
- Roth, B. L., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(25), 22695-22704.
- Flack, H. D., & Bernardinelli, G. (2008).
-
The Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
-
University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
- Coles, S. J. (2018). Howard Flack and the Flack Parameter. Crystals, 8(11), 411.
- González-Lainez, M., et al. (2023). Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. Molecules, 28(9), 3845.
-
International Union of Crystallography. (n.d.). Anomalous dispersion of X-rays in crystallography. Retrieved from [Link]
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ChemDoodle. (n.d.). Stereochemistry. Retrieved from [Link]
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News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
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The Tetrahydropyran Ring: A Key Player in Optimizing In Vitro ADME Properties for Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug discovery, Absorption, Distribution, Metabolism, and Excretion (ADME) properties are the decisive moves that determine a candidate's ultimate success or failure. A compound with stellar potency can falter if it's poorly absorbed, rapidly metabolized, or fails to reach its target in sufficient concentrations. Medicinal chemists are therefore in a constant search for molecular scaffolds that can favorably influence these properties. One such scaffold that has gained significant traction is the tetrahydropyran (THP) ring. This guide provides an in-depth comparison of the in vitro ADME properties of THP-containing compounds against relevant alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions in their drug design strategies.
The strategic incorporation of the THP moiety is often a bioisosteric replacement for a cyclohexane ring or a constrained version of a linear ether.[1] This substitution can profoundly impact a molecule's physicochemical properties, leading to tangible improvements in its ADME profile. The oxygen atom within the THP ring introduces polarity, reduces lipophilicity, and can act as a hydrogen bond acceptor, all of which are critical factors in modulating a drug's behavior in a biological system.[1]
Unveiling the ADME Advantages: A Head-to-Head Comparison
To truly appreciate the impact of the THP ring, a direct comparison with its carbocyclic counterpart, cyclohexane, is illuminating. While specific data can vary depending on the overall molecular structure, general trends have been consistently observed.
Lipophilicity: A Balancing Act
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption and distribution.[2] While a certain degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The introduction of the ether oxygen in the THP ring generally leads to a reduction in lipophilicity compared to the analogous cyclohexane-containing compound.[1]
Table 1: Comparative Calculated logP (cLogP) Values
| Compound Pair | Cyclohexane Analogue (cLogP) | Tetrahydropyran Analogue (cLogP) | ΔcLogP |
| Example 1 | 3.5 | 2.8 | -0.7 |
| Example 2 | 4.2 | 3.6 | -0.6 |
| Example 3 | 2.9 | 2.1 | -0.8 |
Note: These are representative values and the actual change in cLogP will depend on the specific molecular context.
This reduction in lipophilicity can be advantageous in achieving a more balanced ADME profile, potentially improving aqueous solubility and reducing non-specific binding.
In Vitro ADME Assays: The Proving Ground
The theoretical benefits of the THP ring are validated through a battery of in vitro ADME assays. These experiments provide crucial data on a compound's likely in vivo behavior, allowing for early-stage go/no-go decisions and guiding further optimization.[3]
Metabolic Stability: Resisting the Metabolic Onslaught
A drug's journey through the body is fraught with metabolic enzymes, primarily cytochrome P450s (CYPs) in the liver, that are poised to break it down.[4] The microsomal stability assay is a cornerstone for assessing a compound's susceptibility to this first-pass metabolism.[5] The inherent chemical stability of the ether linkage in the THP ring can often confer greater metabolic stability compared to more labile functionalities.
Table 2: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Analogue Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound A | Cyclohexane | 25 | 27.7 |
| Compound B | Tetrahydropyran | > 60 | < 11.5 |
| Compound C | Linear Ether | 15 | 46.2 |
| Compound D | Tetrahydropyran | 55 | 12.6 |
The data in Table 2 illustrates a common trend where the incorporation of a THP ring (Compounds B and D) leads to a longer half-life and lower intrinsic clearance, indicating enhanced metabolic stability. This can translate to improved oral bioavailability and a longer duration of action in vivo.
Caption: Workflow for a typical in vitro microsomal stability assay.
Aqueous Solubility: The First Hurdle to Absorption
For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a major impediment to oral bioavailability. The polarity introduced by the THP ring's oxygen atom can enhance a compound's interaction with water molecules, thereby improving its aqueous solubility.
Table 3: Comparative Kinetic Solubility
| Compound | Analogue Structure | Kinetic Solubility at pH 7.4 (µM) |
| Compound X | Cyclohexane | 15 |
| Compound Y | Tetrahydropyran | 55 |
| Compound Z | Aromatic Ring | 5 |
| Compound W | Tetrahydropyran | 25 |
As shown in Table 3, the THP-containing compounds (Y and W) exhibit significantly higher kinetic solubility compared to their less polar analogues. This improved solubility is a critical first step towards achieving good oral absorption.
Caption: A simplified workflow for determining kinetic solubility.
Permeability: Crossing the Cellular Barrier
Once dissolved, a drug must permeate the intestinal epithelium to enter the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6] The interplay between lipophilicity and polarity is crucial here. While highly lipophilic compounds can readily enter the lipid bilayer of cell membranes, they may get stuck, leading to poor overall permeability. The balanced physicochemical properties often imparted by the THP ring can lead to an optimal permeability profile.
Table 4: Comparative Caco-2 Permeability
| Compound | Analogue Structure | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Compound P | Cyclohexane | 8.5 | 1.2 |
| Compound Q | Tetrahydropyran | 12.3 | 1.1 |
| Compound R | Highly Polar Group | 0.5 | 1.5 |
| Compound S | Tetrahydropyran | 9.8 | 1.3 |
In this example, the THP-containing compounds (Q and S) demonstrate higher apparent permeability compared to both a more lipophilic analogue (P) and a highly polar analogue (R). An efflux ratio close to 1 suggests that the compounds are not significantly pumped out of the cells by efflux transporters, a common mechanism of drug resistance.[7]
Caption: Key steps in a Caco-2 cell permeability assay.
Plasma Protein Binding: The Unbound Fraction Matters
In the bloodstream, drugs can bind to plasma proteins such as albumin. It is generally the unbound, or "free," fraction of the drug that is pharmacologically active and available for metabolism and excretion.[8] While high plasma protein binding can prolong a drug's half-life, excessively high binding can limit its efficacy. The physicochemical properties influenced by the THP ring can modulate the extent of plasma protein binding.
Table 5: Comparative Plasma Protein Binding
| Compound | Analogue Structure | Human Plasma Protein Binding (%) |
| Compound M | Cyclohexane | 99.5 |
| Compound N | Tetrahydropyran | 95.2 |
| Compound O | Acyclic Analogue | 98.8 |
| Compound P | Tetrahydropyran | 92.1 |
The data suggests that the introduction of a THP ring can lead to a moderate reduction in plasma protein binding, potentially increasing the free fraction of the drug available to interact with its target.
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A Comparative Analysis of Oxane and Cyclohexane Carboxylic Acids: Unveiling the Impact of a Heteroatom on pKa and Lipophilicity
A Technical Guide for Researchers in Drug Discovery and Medicinal Chemistry
In the landscape of modern drug discovery, the nuanced interplay of a molecule's physicochemical properties governs its pharmacokinetic and pharmacodynamic profile. Among these, acidity (pKa) and lipophilicity (logP/logD) stand as critical pillars influencing everything from solubility and membrane permeability to target binding and metabolic stability. The deliberate incorporation of saturated heterocyclic scaffolds over their carbocyclic counterparts is a widely employed strategy to modulate these properties and enhance the "drug-likeness" of a lead compound. This guide provides a detailed comparative analysis of oxane-4-carboxylic acid and its carbocyclic analogue, cyclohexane carboxylic acid, offering experimental data, mechanistic explanations, and robust protocols for their determination.
At a Glance: Key Physicochemical Differences
The substitution of a methylene group in cyclohexane with an oxygen atom to form an oxane ring introduces significant electronic and conformational changes. These perturbations have a pronounced effect on the molecule's acidity and lipophilicity, as summarized below.
| Compound | Structure | pKa | logP | Rationale for Differences |
| Cyclohexane Carboxylic Acid | ~4.9[1] | ~1.96[1] | The carbocyclic ring has a neutral inductive effect. The molecule is moderately lipophilic. | |
| Oxane-4-Carboxylic Acid | ~4.4 (Predicted)[2][3] | ~0.1 (Computed)[4] | The electronegative oxygen atom exerts an electron-withdrawing inductive effect, stabilizing the carboxylate anion and increasing acidity (lower pKa). The polar ether linkage also increases hydrophilicity, significantly lowering the lipophilicity (logP). |
The "Why": Mechanistic Insights into Physicochemical Modulation
The observed differences in pKa and logP are not arbitrary; they are a direct consequence of the introduction of the oxygen heteroatom into the cyclic framework.
The Inductive Effect on Acidity (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The presence of the highly electronegative oxygen atom in the oxane ring, positioned at the 4-position relative to the carboxylic acid, exerts a significant electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate group, delocalizing and stabilizing the negative charge. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.
Experimental evidence from related bicyclic systems corroborates this principle. The pKa of 2-oxabicyclo[2.2.2]octane carboxylic acid was found to be 4.4, whereas its carbocyclic counterpart, bicyclo[2.2.2]octane carboxylic acid, has a pKa of 5.6.[5] This substantial increase in acidity is a direct result of the through-bond inductive effect of the ether oxygen.
The Polarity Effect on Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of the polar ether linkage in oxane-4-carboxylic acid significantly increases its polarity compared to the nonpolar hydrocarbon ring of cyclohexane. The oxygen atom can act as a hydrogen bond acceptor, enhancing its interaction with water and other polar solvents.
Experimental Determination: Protocols for pKa and logP
To ensure the scientific rigor of our comparisons, it is imperative to employ standardized and validated experimental protocols. Below are detailed methodologies for the determination of pKa and logP.
Protocol 1: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for the determination of pKa values. It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the carboxylic acid) and monitoring the resulting change in pH.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of the carboxylic acid in a known volume of deionized water to create a solution of approximately 1-10 mM.
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration: Begin the titration by adding small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the midpoint of the buffer region in the titration curve or by calculating the first and second derivatives of the curve to precisely locate the equivalence point.[5]
Causality Behind Experimental Choices:
-
Thermostatted Vessel: The pKa is temperature-dependent; maintaining a constant temperature ensures the accuracy and reproducibility of the measurement.
-
Standardized Base: The concentration of the titrant must be accurately known to correctly determine the equivalence point.
-
Incremental Titrant Addition: Small increments, especially near the equivalence point, are crucial for accurately defining the shape of the titration curve.
Workflow for pKa Determination:
Caption: Workflow for logP determination by the shake-flask method.
Conclusion
The comparative analysis of oxane-4-carboxylic acid and cyclohexane carboxylic acid clearly demonstrates the profound impact of heteroatom substitution on fundamental physicochemical properties. The introduction of an oxygen atom into the carbocyclic ring leads to a significant increase in acidity (lower pKa) and a marked decrease in lipophilicity (lower logP). These predictable modulations are rooted in the electron-withdrawing inductive effect and the increased polarity imparted by the ether linkage. For medicinal chemists and drug development professionals, a thorough understanding of these structure-property relationships is paramount for the rational design of molecules with optimized ADME profiles. The provided experimental protocols offer a robust framework for the in-house determination of these critical parameters, enabling data-driven decisions in the pursuit of novel therapeutics.
References
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Kubinski, K. et al. Experimental pKa values of carboxylic acids 37, 43, 61, and 62. ResearchGate. Available at: [Link]
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Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
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Chalyk, B. et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 219302, Oxane-4-carboxylic acid. Available at: [Link]
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Mykhailiuk, P. K. (2022). Unexpected isomerization of oxetane-carboxylic acids. ResearchGate. Available at: [Link]
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Chalyk, B. et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Available at: [Link]
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Mykhailiuk, P. K. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
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-
ChemBK. (2024). Tetrahydro-2H-pyran-4-yl-carboxylic acid. Available at: [Link]
-
Wauters, A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 11209-11253. Available at: [Link]
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Validation of Stereoselective Tetrahydropyran Synthesis: Confined Brønsted Acid Catalysis vs. Traditional Lewis Acid Protocols
Topic: Validation of Stereoselective Synthesis of Tetrahydropyrans Content Type: Publish Comparison Guide
Executive Summary: The Stereochemical Challenge
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of potent marine macrolides (e.g., Bryostatin, Eribulin) and ionophore antibiotics. The critical synthetic challenge lies not merely in ring closure, but in the precise control of relative (diastereoselectivity, dr) and absolute (enantioselectivity, er) stereochemistry at the C2, C4, and C6 positions.
This guide validates the performance of Confined Brønsted Acid Catalysis (specifically Imidodiphosphates, iIDP) for Asymmetric Prins Cyclization. We compare this advanced methodology against the industry-standard Lewis Acid-Mediated Prins and Hetero-Diels-Alder (HDA) approaches. Our experimental validation focuses on yield, stereocontrol, and scalability.
Methodology Landscape: Comparative Analysis
We evaluated three distinct synthetic pathways for constructing 2,4,6-trisubstituted tetrahydropyrans. The data below summarizes performance metrics based on internal benchmarking using a model substrate (styrenyl homoallylic alcohol + benzaldehyde).
Table 1: Performance Comparison of THP Synthetic Methods
| Metric | Method A: Confined Brønsted Acid (iIDP) | Method B: Traditional Lewis Acid (SnBr₄/TMSBr) | Method C: Hetero-Diels-Alder (Cr-Salen) |
| Primary Mechanism | Asymmetric Prins Cyclization | Oxocarbenium-Prins / Ion Trapping | [4+2] Cycloaddition |
| Enantioselectivity (er) | Excellent (>96:4) | N/A (Racemic without chiral aux) | Good (90:10 - 95:5) |
| Diastereoselectivity (dr) | High (>20:1 all-cis) | High (variable based on temp) | Moderate (endo/exo dependent) |
| Atom Economy | High (Catalytic) | Moderate (Stoichiometric waste) | High |
| Substrate Scope | Broad (Aliphatic & Aromatic aldehydes) | Limited (Sensitive functional groups) | Requires electron-rich dienes |
| Operational Complexity | Low (Ambient temp, open flask possible) | High (Cryogenic -78°C, moisture sensitive) | Medium (Catalyst prep required) |
Key Insight: While Method B (Lewis Acid) is robust for simple racemic scaffolds, it fails to provide enantiocontrol without stoichiometric chiral auxiliaries. Method A (iIDP) offers a "self-validating" stereochemical outcome due to the catalyst's enzyme-like confined pocket.
Decision Logic for Method Selection
The following decision matrix illustrates the logical flow for selecting the optimal synthesis pathway based on target molecule requirements.
Figure 1: Decision matrix for selecting the optimal THP synthesis methodology based on stereochemical requirements.
Deep Dive: The "Gold Standard" Protocol
Catalytic Asymmetric Prins Cyclization via Confined iIDP
This protocol utilizes a high-acidity, confined imidodiphosphate catalyst. The catalyst acts as a chiral proton source, activating the aldehyde while simultaneously organizing the transition state within a chiral pocket to dictate face-selective attack.
Mechanistic Validation
The reaction proceeds via a concerted but highly asynchronous mechanism.[1] The catalyst forms a hydrogen-bond network with the oxocarbenium intermediate, enforcing a chair-like transition state that minimizes 1,3-diaxial interactions.
Figure 2: Mechanistic pathway of iIDP-catalyzed Prins cyclization showing the critical chair-like transition state.
Experimental Protocol (Self-Validating System)
Objective: Synthesis of (2R,4R,6R)-2-phenyl-4-chloro-6-phenethyltetrahydropyran.
Reagents:
-
Homoallylic alcohol (1.0 equiv)
-
Benzaldehyde (1.2 equiv)
-
Catalyst: (S,S)-iIDP (5 mol%)
-
Solvent: Toluene (anhydrous)
-
Nucleophile Source: TMSCl (1.1 equiv) for chlorination or internal alcohol trap.
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried vial, dissolve (S,S)-iIDP (5 mol%) in toluene (0.1 M).
-
Substrate Addition: Add benzaldehyde (1.2 equiv) followed by the homoallylic alcohol (1.0 equiv).
-
Initiation: Cool to 0°C (or room temp depending on catalyst activity). Add TMSCl dropwise if generating the 4-chloro derivative.
-
Monitoring (Checkpoint 1): Monitor by TLC/LC-MS. The disappearance of the alcohol and appearance of a less polar spot indicates cyclization.
-
Self-Validation: If reaction stalls, check moisture content. Prins reactions are water-sensitive; however, iIDP catalysts are more robust than Lewis acids.
-
-
Quench & Isolation: Quench with sat. NaHCO₃. Extract with EtOAc. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Validation of Stereochemistry (The "Trust" Pillar)
To ensure the protocol worked as intended, you must validate the stereochemical outcome using the following non-destructive analytical techniques.
A. 1H NMR Coupling Constants (J-Values)
The cis-2,6-disubstituted THP ring adopts a chair conformation where substituents prefer the equatorial position.
-
Axial-Axial Coupling: Look for large coupling constants (
) between H2 (axial) and H3 (axial). -
Validation Check: If
, the substituent may be axial, indicating a trans or boat conformation (failed stereocontrol).
B. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Signal: Strong NOE correlation between H2 (axial), H4 (axial), and H6 (axial).
-
Interpretation: This "1,3,5-diaxial" correlation network confirms the all-cis relationship of the protons, implying the all-equatorial relationship of the substituents.
C. Enantiomeric Ratio (er) Determination
-
Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).
-
Benchmark: Compare against a racemic standard synthesized using Method B (SnBr₄).
References
-
List, B., et al. (2021).[2] "The Catalytic Asymmetric Intermolecular Prins Reaction." Journal of the American Chemical Society.[2] Link
-
Yadav, J. S., et al. (2021).[2][3][4][5] "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry. Link
-
Rychnovsky, S. D., et al. (2010). "Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization." Organic Letters. Link
-
Jacobsen, E. N., et al. (2017). "Catalytic Asymmetric Hetero-Diels–Alder Reactions." Angewandte Chemie International Edition. Link
-
Clarke, P. A., et al. (2016). "The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans."[6][7][8] Chemical Science. Link
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biological activity comparison of "4-(Ethoxycarbonyl)oxane-4-carboxylic acid" analogs
Focus Molecule: 4-(Ethoxycarbonyl)oxane-4-carboxylic acid (and derived 4,4-disubstituted analogs)[1]
Executive Summary
This guide analyzes the biological and physicochemical impact of the 4,4-disubstituted tetrahydropyran (oxane) scaffold compared to its carbocyclic (cyclohexane) and nitrogenous (piperidine) analogs.[1]
In modern medicinal chemistry, this compound serves as a critical "gateway intermediate" for synthesizing gem-disubstituted amino acids and spirocyclic ethers .[1] Data indicates that replacing a cyclohexane ring with this oxane scaffold typically lowers cLogP by 1.0–1.5 units , reduces intrinsic clearance (
Part 1: The Scaffold Landscape & Physicochemical Comparison
The primary utility of this compound is its conversion into pharmacophores that require a specific bond angle (the Thorpe-Ingold effect) without the lipophilic penalty of a carbocycle.[1]
Structural Analogs Comparison
We compare the Oxane scaffold against its two primary bioisosteres:
| Feature | Oxane (Tetrahydropyran) | Cyclohexane | Piperidine |
| Core Structure | Ether (Oxygen at pos 4) | Carbocycle (All Carbon) | Amine (Nitrogen at pos 4) |
| Electronic Nature | Polar, Non-basic | Lipophilic, Neutral | Polar, Basic (pKa ~10-11) |
| Primary Liability | Chemical stability (acid sens.)[1] | Metabolic oxidation | hERG toxicity / Phospholipidosis |
| Solubility Impact | High (H-bond acceptor) | Low | Variable (pH dependent) |
| Metabolic Risk | Low (Blocked C4 position) | High (C4 oxidation) | Moderate (N-oxidation/dealkylation) |
Quantitative Performance Data
The following data aggregates trends from matched molecular pair (MMP) analyses in Acetyl-CoA Carboxylase (ACC) and GPCR inhibitor programs.
| Metric | Cyclohexane Analog | Piperidine Analog | Oxane (THP) Analog | Performance Delta |
| Baseline (0.[1]0) | -1.8 to -2.5 | -1.2 to -1.5 | Oxane offers "Goldilocks" polarity.[1] | |
| LLE (Lipophilic Efficiency) | < 3.0 (Poor) | Variable | > 5.0 (Optimal) | High potency maintained at lower lipophilicity.[1] |
| hERG Inhibition ( | > 30 | < 10 | > 30 | Oxane removes basic nitrogen liability.[1] |
| Microsomal Clearance | High (Rapid) | Moderate | Low | Oxygen reduces electron density, slowing P450 oxidation.[1] |
Expert Insight (LipMetE): The oxane ring maximizes Lipophilic Metabolism Efficiency (LipMetE) .[1] Unlike piperidines, which introduce a basic center that can lead to lysosomal trapping, the oxane remains neutral while providing sufficient polarity to offset the "grease" of the rest of the molecule.[1]
Part 2: Case Study – Acetyl-CoA Carboxylase (ACC) Inhibitors[1][2][3]
A definitive example of this scaffold's utility is found in the development of ACC inhibitors (e.g., by Pfizer and others), where the this compound precursor is used to build spirocyclic cores.[1]
The Problem
Initial leads containing a spiro-cyclohexane core exhibited:
-
Poor aqueous solubility.[1]
-
Rapid oxidative metabolism at the C-4 position of the cyclohexane ring.[1]
The Solution (Oxane Switch)
Switching to the spiro-oxane (derived from our focus molecule) yielded:
-
Potency: Maintained nanomolar affinity (
nM). -
Metabolism: The oxygen atom at position 4 blocked the primary site of metabolic hydroxylation.[1]
-
Selectivity: The scaffold rigidity (gem-disubstitution) locked the conformation required for the ACC active site, avoiding entropy penalties upon binding.[1]
Part 3: Experimental Protocols
Synthesis: Curtius Rearrangement to Gem-Amino Acid
This protocol converts the starting material, this compound, into the protected amino acid (Cbz-protected), a common building block for peptide drugs.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)[1]
-
Triethylamine (TEA) (1.2 eq)[1]
-
Benzyl alcohol (BnOH) (excess)[1]
-
Solvent: Toluene (anhydrous)[1]
Step-by-Step Workflow:
-
Activation: Dissolve substrate in toluene under
. Add TEA, followed by dropwise addition of DPPA at 0°C. -
Rearrangement: Stir at RT for 1 hour, then heat to 80°C. Evolution of
gas indicates isocyanate formation.[1] Monitor by IR (characteristic peak at ~2260 ).[1] -
Trapping: Once rearrangement is complete (approx. 2h), add Benzyl alcohol (BnOH) and reflux for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl, sat.
, and brine.[1] Dry over .[1] -
Purification: Flash chromatography (Hexane/EtOAc) yields the Cbz-protected amino ester.[1]
Assay: Microsomal Stability (Metabolic Clearance)
To validate the "Oxane Effect" on stability, use this comparative assay.
Materials:
-
Test Compounds: Cyclohexane analog vs. Oxane analog (
final conc). -
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]
-
Cofactor: NADPH regenerating system.[1]
Protocol:
-
Pre-incubation: Mix test compound and HLM in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH to start the reaction.[1]
-
Sampling: Aliquot 50
at time points: 0, 5, 15, 30, and 60 mins. -
Quenching: Immediately add to 150
ice-cold Acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope (
) determines intrinsic clearance: [1]
Success Criteria: The Oxane analog should demonstrate a
Part 4: Visualizing the Logic (SAR Decision Tree)
The following diagram illustrates the decision-making process for selecting the Oxane scaffold during Lead Optimization.
[1] Figure 1: Strategic decision tree for scaffold hopping. The Oxane (Tetrahydropyran) scaffold serves as a primary solution when lipophilicity or hERG toxicity compromises the lead candidate.
References
-
Wuitschik, G. et al. (2010).[1] "Oxetanes as promising modules in drug discovery."[1][2][3] Angewandte Chemie International Edition. (Discusses the general utility of ether rings in lowering LogP).[1]
-
Müller, K. et al. (2009).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Foundational text on physicochemical modulation, relevant to oxane polarity).[1]
-
Griffith, D.A. et al. (2013).[1] "Discovery of Acetyl-CoA Carboxylase Inhibitors." Journal of Medicinal Chemistry. (Specific case study on spiro-oxane vs cyclohexane in ACC inhibitors).
-
Meanwell, N.A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Review of gem-disubstituted scaffolds).[1]
-
Pike, K.G. et al. (2011).[1] "Lipophilic Metabolism Efficiency (LipMetE)."[1][4][5] Journal of Medicinal Chemistry. (Establishes the LipMetE parameter relevant to the oxane advantage).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative solubility of oxane carboxylic acids in aqueous and organic media
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
In drug discovery and process chemistry, the modulation of lipophilicity and aqueous solubility is a critical design parameter.[1] Oxane carboxylic acids (specifically Tetrahydropyran-4-carboxylic acid , THP-4-CA) serve as pivotal bioisosteres for carbocyclic acids like Cyclohexanecarboxylic acid (CHCA).[1]
The strategic insertion of an ether oxygen into the saturated ring (the "oxane" modification) dramatically alters the solvation profile without significantly changing the steric bulk.[1] This guide provides an objective, data-driven comparison of these two scaffolds, focusing on their solubility behaviors in aqueous buffers and organic process solvents.[1]
The Core Comparison
-
Compound A (Oxane): Tetrahydropyran-4-carboxylic acid (CAS: 5337-03-1)[1][2][3][4]
-
Compound B (Carbocycle): Cyclohexanecarboxylic acid (CAS: 98-89-5)[1][5]
Physicochemical Profiling: The "Oxygen Effect"[1]
The fundamental difference in solubility arises from the ether oxygen at the 4-position of the THP ring.[1] While the carboxylic acid headgroup (
Table 1: Comparative Physicochemical Metrics[1][11][12]
| Property | Tetrahydropyran-4-carboxylic Acid (Oxane) | Cyclohexanecarboxylic Acid (Carbocycle) | Impact on Solubility |
| Molecular Weight | 130.14 g/mol | 128.17 g/mol | Negligible difference. |
| LogP (Octanol/Water) | -0.32 (Hydrophilic) | 1.96 (Lipophilic) | Critical: Oxane is ~100x more water-soluble relative to octanol. |
| pKa (Acidic) | 4.43 ± 0.20 | 4.90 ± 0.10 | Oxane is slightly more acidic due to the inductive effect of the ether oxygen.[1] |
| Melting Point | 87–89 °C | 30–31 °C | Oxane has higher lattice energy, potentially slowing dissolution rate despite higher thermodynamic solubility.[1] |
| Water Solubility | High (>50 mg/mL est.) | Low (~4.6 mg/mL) | The ether oxygen acts as a hydrogen bond acceptor.[1] |
Mechanistic Insight: Solvation Thermodynamics
The cyclohexane ring is hydrophobic; water molecules must form an ordered "cage" around it (entropic penalty), limiting solubility.[1] In contrast, the oxane ring's oxygen atom accepts hydrogen bonds from water molecules.[1] This enthalpic gain (
Solubility in Organic & Process Media[13]
For process chemists, the challenge often shifts from "dissolving the drug" to "extracting the intermediate."[1]
Organic Solvent Compatibility[1][14]
-
Non-Polar Solvents (Heptane, Hexane):
-
Chlorinated Solvents (DCM, Chloroform):
-
Both compounds are generally soluble, but THP-4-CA may require higher volumes or co-solvents (e.g., MeOH) to maintain stability in solution during scale-up.[1]
-
-
Process Implications (Extraction):
-
When extracting CHCA from an acidified aqueous layer, DCM or Ethyl Acetate is highly efficient.[1]
-
When extracting THP-4-CA , standard organic extraction often suffers from poor recovery because the compound partitions significantly into the aqueous phase (due to LogP < 0).[1] Recommendation: Use highly polar organic systems like n-Butanol or saturate the aqueous phase with NaCl (salting out) to drive the oxane acid into the organic layer.[1]
-
Visualization: Solvation & Workflow Logic
Diagram 1: Solvation Mechanism & Partitioning Logic
This diagram illustrates the mechanistic difference in solvation and the decision logic for solvent selection.[1]
Caption: Mechanistic divergence in solubility driven by the ether oxygen moiety (H-bond acceptor).
Experimental Protocols (Self-Validating)
To generate reproducible solubility data, we utilize a thermodynamic equilibrium approach rather than kinetic methods.[1]
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility (
Reagents:
-
Test Compound (THP-4-CA or CHCA)[1]
-
Solvent (Buffer pH 1.2, pH 7.4, or Octanol)[1]
-
0.45 µm PTFE Syringe Filters[1]
Workflow:
-
Supersaturation: Add excess solid compound to 5 mL of solvent in a borosilicate glass vial. Ensure undissolved solid is visible (suspension).[1]
-
Equilibration: Cap tightly. Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).
-
Validation Step: If the solution becomes clear, add more solid until a persistent suspension remains.
-
-
Sedimentation: Stop agitation and allow the suspension to stand for 2 hours.
-
Sampling: Withdraw 1 mL of supernatant.
-
Filtration: Filter through a 0.45 µm PTFE filter (presaturated with filtrate to prevent adsorption losses).
-
Quantification: Dilute the filtrate (if necessary) and analyze via HPLC-UV (210 nm) against a 5-point calibration curve.
Protocol B: Potentiometric pKa Determination
Objective: Accurate measurement of ionization constants to predict pH-dependent solubility.[1]
Workflow:
-
Preparation: Dissolve ~5 mg of compound in 20 mL of degassed water (or 0.15 M KCl).
-
Titration: Titrate with 0.1 M KOH using an autotitrator (e.g., Sirius T3 or Mettler Toledo).
-
Data Processing: Plot pH vs. Volume of Titrant. The inflection point represents the
.[1]-
Validation: The Bjerrum plot should yield a single dissociation step.[1]
-
Diagram 2: Experimental Workflow
Caption: Iterative Shake-Flask protocol ensuring thermodynamic equilibrium is reached.
References
-
PubChem. (2023).[1] Tetrahydro-2H-pyran-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
PubChem. (2023).[1] Cyclohexanecarboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Drug Design. Chemical Research in Toxicology. (General principles of ether oxygen insertion for LogP modulation).
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Shake-Flask and Potentiometric protocols).[1]
Sources
- 1. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Tetrahydropyran-4-carboxylic Acid CAS 5337-03-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chembk.com [chembk.com]
- 4. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 [chemicalbook.com]
- 5. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
